Thioquinox
Description
Contextualization within Quinoxaline (B1680401) Derivatives in Chemical Research
Thioquinox is chemically classified as a quinoxaline derivative. ontosight.ai The quinoxaline structure, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a foundational scaffold for a wide array of compounds with significant biological and industrial applications. journalirjpac.comrsc.orgmtieat.orgmdpi.comresearchgate.net Quinoxaline derivatives are a subject of extensive research due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ontosight.aimdpi.com this compound's unique structure, featuring a dithiolo[4,5-b]quinoxaline-2-thione core, distinguishes it from other quinoxaline compounds and is central to its specific mode of action and application spectrum. The presence of multiple sulfur atoms in its fused ring system imparts distinct chemical and physical properties that influence its reactivity and biological interactions. ontosight.ai
Historical Trajectory and Evolution of this compound Research and Development
The development of this compound dates back to the mid-20th century, a period marked by significant advancements in pesticide research. It was first introduced in 1959 by Bayer, under the code numbers 'Bayer 30686' and 'SS1451', and the trademark 'Eradex'. bcpc.org Early research focused on its efficacy as an acaricide, particularly against mite species that were developing resistance to other pesticides in use at the time, such as organophosphorus compounds. bcpc.org
Initial studies established its effectiveness against various mite life stages, including eggs and larvae, and noted its considerable persistence. bcpc.org The synthesis of this compound was also a key area of early investigation, with the reaction of 2,3-dimercaptoquinoxaline and thiophosgene (B130339) being a primary method of preparation. Over the years, research has expanded from its initial agricultural focus to include investigations into its toxicological profile and environmental impact.
Scope and Significance of Contemporary Academic Inquiry into this compound
Contemporary research on this compound continues to explore its chemical and biological facets, driven by a need to understand its environmental footprint, toxicological implications, and potential for alternative applications. Key areas of modern academic inquiry include:
Toxicological and Environmental Impact: A significant portion of recent research focuses on the environmental fate and toxicity of this compound. smolecule.com Studies have investigated its persistence in soil and water, its potential for bioaccumulation, and its effects on non-target organisms. smolecule.com Research has also delved into its toxicological effects at the cellular level. For instance, a study on its derivative, oxythis compound, revealed that it could alter gene expression in normal human mammary epithelial cells, suggesting potential for carcinogenic effects. d-nb.info In vivo studies in rats have pointed to it being a hepatotoxin, inhibiting certain liver enzymes. d-nb.info
Mechanism of Action: While it has long been understood that this compound acts by inhibiting enzymes through binding to amino and mercapto groups, contemporary studies aim to further elucidate the precise molecular mechanisms. It is believed to disrupt the mitochondrial electron transport chain in target organisms, leading to cell death, though the exact pathways are still under investigation. smolecule.com
Resistance Development: The emergence of resistance in pest populations is a persistent challenge in agriculture. Consequently, research into the mechanisms by which mites, such as Tetranychus urticae, develop resistance to this compound is an active area of study. smolecule.comutah.eduinra.frmdpi.comfrontiersin.org Understanding these mechanisms is crucial for developing sustainable pest management strategies. smolecule.com
Alternative Applications: Beyond its primary use as a pesticide, researchers are exploring other potential applications for this compound and its derivatives. ontosight.aismolecule.com These include investigations into its antimicrobial and antifungal properties for potential pharmaceutical development. ontosight.aismolecule.com
Chemical and Physical Properties of this compound
Below is an interactive table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | journalirjpac.comCurrent time information in Bangalore, IN.dithiolo[4,5-b]quinoxaline-2-thione |
| Molecular Formula | C₉H₄N₂S₃ |
| Molecular Weight | 236.34 g/mol |
| CAS Number | 93-75-4 |
| Appearance | Brownish-yellow solid |
| Melting Point | 180 °C (356 °F) |
| Solubility | Practically insoluble in water; slightly soluble in acetone (B3395972) and methanol (B129727). |
| Vapor Pressure | 1 x 10⁻⁷ mmHg at 20 °C |
Data sourced from multiple chemical databases and research articles.
Detailed Research Findings
Recent academic studies have provided more granular insights into the biological and chemical behavior of this compound.
| Research Area | Key Findings |
| Gene Expression | Exposure to an analogue, oxythis compound, led to altered expression of genes associated with metabolism and apoptosis in human mammary epithelial cells. d-nb.info |
| Enzyme Activity | Demonstrated inhibition of hepatic enzymes in rat models, leading to its classification as a probable carcinogen due to observed liver damage. d-nb.info |
| Acaricidal Efficacy | Shows prolonged residual activity, impacting mite mortality for up to 90 days after application. |
| Chemical Reactivity | Can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols. It is also subject to nucleophilic substitution reactions. |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]dithiolo[4,5-b]quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILERPRJWJPJZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042471 | |
| Record name | Thioquinox | |
| Source | EPA DSSTox | |
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Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow odorless solid; [HSDB] | |
| Record name | Thioquinox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS | |
| Record name | THIOQUINOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C | |
| Record name | Thioquinox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | THIOQUINOX | |
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Color/Form |
Brownish yellow solid | |
CAS No. |
93-75-4 | |
| Record name | Thioquinox | |
| Source | CAS Common Chemistry | |
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| Record name | Thioquinox [ISO] | |
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| Record name | THIOQUINOX | |
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| Record name | THIOQUINOX | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180 °C | |
| Record name | THIOQUINOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Transformations of Thioquinox
Established Laboratory Synthetic Pathways
Laboratory-scale synthesis of Thioquinox focuses on high-purity production through well-controlled reaction conditions. Several distinct pathways have been established, utilizing different starting materials and sulfur sources.
The most widely documented laboratory method for synthesizing this compound involves the direct condensation of thiophosgene (B130339) (CSCl₂) with quinoxaline-2,3-dithiol (B7734207). This reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms of the dithiol precursor displace the chlorine atoms on the thiophosgene molecule to form the stable, fused heterocyclic system of this compound.
The reaction is typically performed in an anhydrous solvent, such as chloroform (B151607), to prevent unwanted side reactions. It is generally conducted at moderately low temperatures, ranging from 25–40°C. This method is known for its high efficiency, with reported yields often falling between 88% and 92%. To ensure the complete conversion of the dithiol, a stoichiometric excess of thiophosgene is often employed, while conducting the reaction under an inert atmosphere helps prevent the oxidation of the sulfur-containing compounds.
An alternative synthetic route to this compound begins with more fundamental precursors, 1,2-diaminobenzene (also known as o-phenylenediamine) and carbon disulfide (CS₂). smolecule.com This pathway is a multi-step process. The initial reaction involves the condensation of 1,2-diaminobenzene with carbon disulfide, often in the presence of a base like potassium hydroxide (B78521), to form an intermediate. researchgate.netmdpi.com This intermediate then undergoes cyclization to produce the quinoxaline (B1680401) ring system. Specifically, this route is commonly used to prepare the key precursor, quinoxaline-2,3-dithiol. smolecule.com
Once quinoxaline-2,3-dithiol is synthesized via this method, it can be reacted with a suitable one-carbon sulfur source, such as thiophosgene as described in section 2.1.1, to complete the synthesis of this compound. smolecule.com This approach allows for the construction of the molecule from simpler, more readily available starting materials, though it involves more synthetic steps compared to the direct condensation method. smolecule.com Careful control of reaction conditions at each stage is essential to ensure the optimal formation of the desired product. smolecule.com
To circumvent the use of highly toxic thiophosgene, alternative sulfur sources and reaction conditions have been explored. One notable variation involves the use of phosgene (B1210022) (COCl₂) in place of thiophosgene. smolecule.com In this two-step process, phosgene is first reacted with 2,3-dimercapto-quinoxaline. This reaction forms a thiocarbamate intermediate, which is then subjected to thermal cyclization at temperatures between 60–80°C in a solvent like toluene (B28343) to yield this compound. While this method avoids thiophosgene, it requires stringent controls for handling gaseous phosgene. The yield for this pathway is typically in the range of 78–85%.
In the context of optimizing reaction kinetics, particularly for industrial applications, catalytic conditions have been introduced. For instance, the addition of trace amounts of ferric chloride (FeCl₃) has been shown to accelerate the reaction rate. Other synthetic strategies for related quinoxaline structures have utilized various catalysts, including camphorsulfonic acid and zinc triflate, to promote cyclocondensation reactions, highlighting the potential for catalytic improvements in this compound synthesis. encyclopedia.pubijrar.org
Table 1: Comparison of Laboratory Synthetic Pathways for this compound
| Method | Key Reagents | Typical Conditions | Reported Yield |
| Thiophosgene Condensation | Quinoxaline-2,3-dithiol, Thiophosgene | Solvent: Chloroform, Temp: 25–40°C | 88–92% |
| Phosgene Condensation | 2,3-Dimercapto-quinoxaline, Phosgene | Solvent: Toluene, Temp: 60–80°C | 78–85% |
Condensation of 1,2-Diaminobenzene with Carbon Disulfide and Subsequent Cyclization
Industrial Scale-Up Considerations and Modifications in Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant modifications to ensure efficiency, safety, and cost-effectiveness. These changes involve specialized equipment and process optimization strategies.
For large-scale production, the synthesis of this compound is carried out in specialized chemical reactors designed to handle corrosive materials and manage reaction thermodynamics. Glass-lined steel reactors are often used due to their resistance to the corrosive byproducts generated during the synthesis, such as hydrogen chloride.
Process automation is critical in an industrial setting to maintain consistency and safety. verifiedmarketresearch.commt.com Automated systems, such as those controlled by programmable logic controllers (PLCs), are employed for precise control of key reaction parameters, including temperature, pressure, and the rate of reagent addition. taawon.com These automated lab reactor (ALR) systems can replace traditional jacketed lab reactors, allowing for unattended operation and the automatic recording of process data. mt.comtaawon.com This level of control is crucial for managing exothermic reactions and ensuring that the process remains within safe operational limits, minimizing the risk of runaway reactions and enhancing product quality. verifiedmarketresearch.com Automated platforms are particularly well-suited for handling the hazardous reagents involved in this compound synthesis. helgroup.comnus.edu.sg
Economic viability and environmental sustainability are major drivers for industrial process modifications. A key adaptation in the industrial synthesis of this compound is the recycling of unreacted starting materials. ijrar.org For example, in the thiophosgene-based route, any excess thiophosgene can be recovered from the reaction mixture, typically via vacuum distillation, and reused in subsequent batches. This practice significantly reduces raw material costs and minimizes chemical waste. ijrar.org
Effective waste management is also a critical component of the industrial process. wastemanaged.co.uk The synthesis of this compound generates hazardous byproducts, most notably hydrogen chloride (HCl) gas. In an industrial setting, this acidic gas is not released into the atmosphere but is directed through a scrubber system where it is neutralized by an aqueous base, such as sodium hydroxide (NaOH), to produce sodium chloride (NaCl) and water. This treatment transforms a corrosive and hazardous gas into a manageable waste stream that can be disposed of according to environmental regulations. sce.gov.bhwoimacorporation.com
Table 2: Comparison of Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
| Reactor | Round-bottom flasks (mL to L) | Glass-lined steel reactors (hundreds to thousands of L) |
| Temperature Control | Manual (oil baths, heating mantles) | Automated PID systems, integrated cooling/heating jackets taawon.com |
| Reagent Handling | Manual addition | Automated, metered dosing pumps and flow controllers syrris.com |
| Reagent Recovery | Typically not performed | Recovery and recycling of unreacted reagents (e.g., thiophosgene) via distillation |
| Waste Treatment | Small-scale quenching/neutralization | Integrated scrubbers for acidic gas neutralization (e.g., HCl) |
Reactor Design and Process Automation for this compound Production
Optimization Strategies for this compound Synthesis
The efficient synthesis of this compound is a key focus in its production. Optimization strategies are geared towards enhancing yield, ensuring high purity, maintaining reproducibility, and implementing quality control throughout the manufacturing process.
The primary laboratory synthesis of this compound involves the reaction of quinoxaline-2,3-dithiol with thiophosgene (CSCl₂) in a solvent like anhydrous chloroform at temperatures between 25–40°C. This method can yield this compound with a purity of over 90%. To maximize the yield, a stoichiometric excess of thiophosgene is often used to ensure the complete conversion of the starting material. Industrial processes further refine this by introducing catalysts, such as trace amounts of iron(III) chloride (FeCl₃), which can increase reaction kinetics by 15–20%.
Another synthetic route involves the reaction of 2,3-dimercapto-quinoxaline with phosgene (COCl₂), which circumvents the use of the highly toxic thiophosgene. This two-step process includes the formation of a thiocarbamate intermediate, followed by thermal cyclization.
Purity is a critical aspect of this compound synthesis. Post-synthesis, crude this compound is typically purified through recrystallization from solvents like ethanol (B145695) or acetone (B3395972). An optimal solvent-to-product ratio of 5:1 is employed to achieve a purity of over 98%, with any remaining solvents removed under reduced pressure.
Table 1: Comparison of Laboratory and Industrial Synthesis Parameters for this compound
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 500–2000 L |
| Temperature Control | Manual | Automated PID systems |
| Reaction Time | 6–8 hours | 4–5 hours |
| Catalyst | None required | Trace FeCl₃ (0.1–0.5 wt%) |
| Yield | 88–92% | Optimized for >95% |
| Purity Control | Recrystallization | In-situ purification and recrystallization |
Reproducibility is paramount for the consistent production of this compound with the desired quality. mdpi.comepo.org Several factors can lead to irreproducibility in scaled-up synthetic protocols, including the degradation of reactor materials and variability in precursor quality. mdpi.com To ensure reproducibility, it is crucial to maintain consistent reaction conditions, such as temperature, pressure, and reactant concentrations. mdpi.com The use of automated control systems in industrial settings helps in maintaining these parameters with high precision.
Furthermore, detailed and standardized operating procedures are essential. researchgate.net This includes clear instructions on the order of reagent addition, reaction times, and purification methods. researchgate.net Version control for synthesis scripts and robust error handling mechanisms are best practices that contribute to the reproducibility of the synthesis process. numberanalytics.com
Quality-by-Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov Implementing QbD in this compound production involves a proactive approach to ensure consistent quality. mt.comslideshare.netslideshare.net
The core of QbD is to identify the Critical Quality Attributes (CQAs) of this compound and the Critical Process Parameters (CPPs) that affect them. mt.comslideshare.net For this compound, CQAs could include purity, crystal form, and stability. CPPs would be factors like reaction temperature, catalyst concentration, and purification solvent ratios. mt.com By understanding the relationship between CPPs and CQAs, a "design space" is established. mt.com Operating within this design space ensures that the final product consistently meets its quality standards. mt.com This approach helps in reducing product variability and mitigating risks associated with the manufacturing process. nih.govmt.com
Reproducibility Considerations in Synthetic Design and Execution
Intrinsic Chemical Reactivity and Derivative Formation
This compound is a redox-active molecule, meaning it can readily undergo both oxidation and reduction reactions. smolecule.com These reactions lead to the formation of various derivatives with altered chemical and physical properties.
This compound can be oxidized to form sulfoxides and subsequently sulfones. oapi.int This oxidation can be achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.orgjchemrev.com For instance, hydrogen peroxide (H₂O₂) is a common oxidant used for this purpose. organic-chemistry.orgorganic-chemistry.org The degree of oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidizing agent and the temperature. organic-chemistry.orgbeilstein-journals.org For example, using a limited amount of oxidant might favor the formation of the sulfoxide, while an excess can lead to the sulfone. beilstein-journals.org The formation of these oxidized derivatives can significantly alter the electronic properties and solubility of the parent this compound molecule.
Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion
| Oxidizing Agent | Product(s) | Key Features |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometry can control selectivity. organic-chemistry.orgbeilstein-journals.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Effective for various sulfides. organic-chemistry.org |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Selective for sulfoxide formation. jchemrev.com |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidizing agent. organic-chemistry.org |
The reduction of this compound can lead to the formation of thiols or other reduced sulfur compounds. The disulfide-like linkage within the this compound structure is susceptible to cleavage by reducing agents. wikipedia.org This process can regenerate thiol groups. sigmaaldrich.com The specific products of the reduction will depend on the reducing agent used and the reaction conditions. These reduction reactions are fundamental in understanding the behavior of this compound in various chemical and biological systems where reducing environments are present. The resulting thiols are often more reactive nucleophiles than the parent this compound. wikipedia.org
Nucleophilic Substitution Reactions and Substituted Quinoxaline Derivatives
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on a substrate. geeksforgeeks.orgdoubtnut.combyjus.com In the context of this compound and related compounds, these reactions are pivotal for the synthesis of a diverse array of substituted quinoxaline derivatives. The quinoxaline ring system, particularly when substituted with good leaving groups like halogens, is susceptible to attack by various nucleophiles.
A common strategy for creating substituted quinoxalines involves the use of 2,3-dichloroquinoxaline (B139996) (2,3-DCQ) as a starting material. nih.gov The chlorine atoms on 2,3-DCQ are effective leaving groups and can be displaced by a variety of sulfur and nitrogen-based nucleophiles. This method allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines. For instance, reacting 2,3-DCQ with nucleophiles like 4-chloroaniline, thiophenol, or thiosalicylic acid at room temperature can lead to the substitution of one of the chlorine atoms, yielding monosubstituted derivatives. nih.gov This approach is often preferred due to the ready availability of the starting materials and the relative ease of the reaction. nih.gov
This compound itself can undergo nucleophilic substitution, where nucleophiles such as amines and thiols can replace the sulfur atoms of the dithiolo ring. This reactivity allows for the further functionalization of the this compound core, leading to various substituted quinoxaline derivatives. The electrophilic nature of the quinoxaline N-oxide has also been exploited in Vicarious Nucleophilic Substitution (VNS) reactions to prepare derivatives containing cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) substituents. rsc.org
The table below summarizes the synthesis of various substituted quinoxalines from 2,3-dichloroquinoxaline (2,3-DCQ) via nucleophilic substitution. nih.gov
Table 1: Synthesis of Substituted Quinoxalines from 2,3-DCQ
| Nucleophile | Resulting Product Class |
|---|---|
| 4-chloroaniline | N-substituted quinoxaline |
| Thiophenol | S-substituted quinoxaline |
| Thiosalicylic acid | S-substituted quinoxaline |
Hydration and Vapor-Phase Reactions of this compound
Hydration reactions involve the addition of water to a substance. In certain conditions, this compound-related structures can undergo hydration. Research on anaerobic methane-oxidizing microbial consortia has identified hydrated versions of a thioquinoxalinol sulfate (B86663) compound. The formation of these hydrated structures is proposed to occur through the addition of water across the dehydropyrazine ring, followed by an oxidation step.
While detailed studies on the vapor-phase reactions of this compound are limited, the principles of such reactions can be understood from related fields. Vapor-phase reactions, such as those in hydrothermal carbonization, occur in a pressurized system containing gas, liquid, and solid phases at elevated temperatures. mdpi.com The reaction kinetics and mechanisms are influenced by factors like temperature, pressure, and the relative humidity of the environment. d-nb.info For instance, the hydration of salts can proceed as a solid-state reaction below a certain humidity, but occurs via a solution-based mechanism above the deliquescence humidity. d-nb.info
In the context of CO2 hydration at an air-water interface, studies have shown a mechanism where CO2 from the air dissolves into the surface layer of water before reacting. arxiv.org This suggests that for a compound like this compound, interaction with water vapor could facilitate reactions at the surface or lead to the formation of hydrated intermediates, similar to the observed thioquinoxalinol derivatives. The table below outlines the proposed mechanism for the formation of hydrated thioquinoxalinol.
Table 2: Proposed Hydration Mechanism
| Step | Process |
|---|---|
| 1 | Addition of water to the dehydropyrazine ring |
Structural Modification Research and Derivative Exploration
The structural modification of the quinoxaline scaffold, including that of this compound, is an active area of research driven by the quest for new compounds with valuable biological and material properties. ontosight.airesearchgate.net The goal of this research is to systematically alter the functional groups on the quinoxaline ring and assess the impact on the compound's activity. This exploration has led to the synthesis of a wide range of derivatives with potential applications. ontosight.ai
Research efforts have focused on synthesizing various quinoxaline derivatives by introducing different substituents onto the core structure. For example, by reacting key quinoxaline intermediates with various aromatic acid chlorides, researchers have synthesized amide derivatives. nih.gov Similarly, reactions with different isocyanates and isothiocyanates have yielded urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov The synthesis of sulphonamide derivatives has also been achieved by reacting quinoxaline intermediates with arylsulphonyl chlorides. nih.gov
The exploration of derivatives extends to complex fused-ring systems. For instance, the synthesis of arylalkynyl-benzo[c] Current time information in Bangalore, IN.thiadiazole (BTD) and Current time information in Bangalore, IN.thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives has been described for applications in materials science, such as for laser applications. rsc.org These synthetic strategies often employ modern coupling reactions like the Sonogashira and Stille reactions. rsc.org The modification of related structures, such as the synthesis of a thioquinoxalinol core, has also been documented. These diverse synthetic efforts highlight the versatility of the quinoxaline scaffold for generating novel chemical entities. researchgate.net
Table 3: Examples of Synthesized Quinoxaline Derivatives
| Derivative Class | Reagents |
|---|---|
| Amides | Aromatic acid chlorides (e.g., benzoyl chloride) |
| Thioureas | Isothiocyanates (e.g., phenyl isothiocyanate) |
| Ureas | Isocyanates (e.g., phenyl isocyanate) |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3-dichloroquinoxaline (2,3-DCQ) |
| 4-chloroaniline |
| Arylalkynyl-benzo[c] Current time information in Bangalore, IN.thiadiazole (BTD) |
| Benzoyl chloride |
| Phenyl isocyanate |
| Phenyl isothiocyanate |
| p-methylbenzenesulfonyl chloride |
| This compound |
| Thiophenol |
| Thiosalicylic acid |
| Current time information in Bangalore, IN.thiadiazolo[3,4-g]quinoxaline (TDQ) |
Molecular and Cellular Mechanisms of Action of Thioquinox
Fundamental Biochemical Interactions
The foundational biochemical activities of Thioquinox are rooted in its chemical structure, which facilitates interactions with key cellular components.
Enzyme Inhibition via Binding to Amino and Mercapto Groups
A primary mechanism of this compound's action is its ability to bind to amino and mercapto (-SH) groups present in proteins, particularly enzymes. This binding can lead to the inhibition of enzyme function, disrupting critical metabolic pathways necessary for the survival of certain organisms. The interaction is thought to involve the formation of covalent bonds with the active sites of enzymes, rendering them inactive. This disruption of normal enzymatic function is a key factor in its observed biological effects. The sulfhydryl groups of amino acids like cysteine are particularly susceptible to such interactions. nih.gov
Disruption of Mitochondrial Electron Transport Chain
This compound is believed to interfere with the mitochondrial electron transport chain (ETC), the central pathway for cellular respiration and energy production in the form of ATP. smolecule.comwikipedia.org While the precise mechanism is not fully elucidated, it is suggested that this compound disrupts the flow of electrons between the various protein complexes of the ETC. smolecule.comonelook.com This interference leads to a depletion of cellular energy and can trigger downstream events such as apoptosis. The ETC involves a series of redox reactions, and disruption at any point can have significant consequences for cell viability. wikipedia.orgnih.gov Specifically, some research points to interference with complexes I and III as potential targets. frontiersin.orgfrontiersin.orgmdpi.com
Role as a Redox-Active Molecule in Cellular Metabolism and Signaling
This compound functions as a redox-active molecule, meaning it can participate in oxidation-reduction reactions within the cell. smolecule.com This property allows it to influence cellular metabolism and signaling pathways that are sensitive to the cellular redox state. The balance between oxidizing and reducing agents is crucial for normal cellular function, and molecules like this compound can perturb this balance. nih.gov The presence of sulfur atoms in its structure contributes to its redox activity. Thiol-containing molecules, in general, play a significant role in maintaining cellular redox homeostasis. nih.gov The interaction of redox-active molecules with signaling proteins, such as kinases, can modulate their activity and influence downstream cellular processes. nih.gov
Cellular Level Responses
The biochemical interactions of this compound translate into observable responses at the cellular level, most notably affecting gene expression.
Modulation of Gene Expression Profiles
Exposure to this compound can lead to significant alterations in the gene expression profiles of cells. This indicates that the compound can influence the transcriptional machinery of the cell, leading to either the upregulation or downregulation of specific genes. wikipedia.org Research on a related quinoxaline (B1680401) pesticide, oxythis compound (OTQ), demonstrated that exposure altered the expression of numerous genes in human mammary epithelial cells. nih.gov For instance, genes involved in transcription, such as junB and cfos, and apoptosis, like MAD-3, showed increased expression following exposure to OTQ. nih.gov Conversely, genes related to cell metabolism and other signaling pathways exhibited decreased expression. This modulation of gene expression is a critical aspect of the cellular response to this compound and can underpin many of its ultimate biological effects.
| Gene | Function | Observed Change in Expression (in response to related quinoxaline pesticides) |
| junB | Transcription factor | Increased |
| cfos | Transcription factor | Increased |
| MAD-3 | Apoptosis-related | Increased |
| p53 | Tumor suppressor | Altered expression |
| Cell Metabolism Genes | Various metabolic pathways | Decreased |
| Signaling Pathway Genes | Cellular communication | Decreased |
This table is based on findings from studies on oxythis compound, a closely related compound. nih.gov
Impact on Redox-Sensitive Signaling Pathways
This compound has been identified as a redox-active molecule that plays a role in various biochemical reactions, notably within the electron transport processes of microbial consortia. Its chemical structure enables it to influence cellular metabolism and signaling pathways through its redox activity. The mechanism is believed to involve interference with the mitochondrial electron transport chain in target organisms, leading to a disruption of cellular respiration and subsequent energy depletion. smolecule.com This interference with electron flow highlights its capacity to perturb redox-sensitive signaling cascades, which are crucial for normal cellular function and survival. smolecule.com Although the precise details of its interaction with specific signaling components are not fully elucidated, its nature as a redox-active compound suggests it can modulate cellular processes governed by the balance of oxidation and reduction states. smolecule.com
Perturbation of Key Metabolic Pathways in Target Organisms
The primary mode of action for this compound involves the disruption of essential metabolic pathways in the organisms it targets, such as mites and fungi. This is achieved through its ability to bind to amino and mercapto groups, which are prevalent in many enzymes. This binding leads to the inhibition of these enzymes, disrupting their normal function and, consequently, the metabolic pathways they regulate. inchem.org Early research into its analogue, oxythis compound, suggested a direct effect on enzymes containing thiol groups, such as succinate (B1194679) dehydrogenase. nih.gov The inhibition of critical sulfhydryl enzymes, including pyruvic dehydrogenase and succinic dehydrogenase, has been identified as a key mechanism responsible for its toxic effects in mammals and is believed to be similar in target pests. inchem.org By compromising these fundamental metabolic processes, this compound effectively hinders the survival of mites and fungi.
Research into Cell-Specific Responses and Molecular Signatures
While specific molecular signature studies on this compound are limited, research on its close analogue, oxythis compound (OTQ), provides significant insight into potential cell-specific responses. nih.gov Studies using normal human mammary epithelial cells (NHMECs) exposed to OTQ revealed distinct changes in gene expression. nih.govresearchgate.net Microarray analysis showed that OTQ exposure could alter the expression of numerous genes, including transcription factors and metabolic enzymes. nih.govresearchgate.net
Notably, genes such as p53, junB, and cfos showed increased expression following exposure to OTQ. Conversely, genes related to other cell metabolism and signaling pathways exhibited decreased expression. For instance, analysis of NHMEC strains showed altered expression in genes for metabolic enzymes like dihydrodiol dehydrogenase and CYP2A13. researchgate.net This research highlights the potential for quinoxaline-based compounds to elicit specific molecular signatures, demonstrating inter-individual variation in cellular responses to chemical exposure. nih.govresearchgate.net
Comparative Mechanistic Analysis with Analogues
This compound versus Oxythis compound (Morestan) in Biochemical Activity
This compound and its oxygen-containing analogue, Oxythis compound (also known as Chinomethionat or Morestan), are both quinoxaline derivatives used as acaricides and fungicides. herts.ac.uknih.govdoi.org Their primary mechanism involves the inhibition of enzymes by reacting with sulfhydryl groups. inchem.orgnih.gov However, their biochemical and physical properties differ due to the substitution of a sulfur atom in this compound for an oxygen atom in Oxythis compound within the cyclic ring system. doi.orgontosight.ai Oxythis compound generally exhibits a broader spectrum of miticidal and insecticidal activity. nih.gov A significant distinguishing factor reported in early studies was this compound's higher potential for skin sensitization. nih.gov
| Feature | This compound | Oxythis compound (Morestan) |
|---|---|---|
| Primary Use | Miticide, Fungicide | Broad-spectrum Miticide, Insecticide, Fungicide herts.ac.uk |
| Mechanism of Action | Inhibition of enzymes via binding to amino and mercapto groups; disrupts electron transport. smolecule.com | Reacts with sulfur-containing amino acids, inhibiting sulfhydryl enzymes like succinic dehydrogenase. inchem.orgnih.govresearchgate.net |
| Biochemical Precursors | Synthesized from quinoxaline-2,3-dithiol (B7734207) and thiophosgene (B130339). | Synthesized from 6-methyl-2,3-quinoxalinedithiol and phosgene (B1210022). doi.orginchem.org |
| Key Differentiating Property | High risk of skin sensitization. nih.gov | Broader miticidal activity; lower risk of skin sensitization. nih.gov |
Structural and Functional Analogues in Comparative Studies
The quinoxaline class of pesticides includes several structural analogues beyond this compound and Oxythis compound, such as chlorquinox. nih.gov These compounds share a core quinoxaline structure, which is key to their biological activity. ontosight.ai The unique reactivity of this compound is attributed to its specific quinoxaline structure combined with multiple sulfur atoms. smolecule.com
In a broader context, quinoxaline acaricides can be compared to other chemical classes like organotins (e.g., Plictran) and organofluorines (e.g., Nissol). nih.gov Quinoxaline derivatives like this compound were noted for their selectivity against mites without significant cross-resistance issues, a problem often seen with organofluorines. Compared to organotins, which can have high bioaccumulation in aquatic systems, quinoxalines like this compound tend to degrade faster in soil, suggesting lower long-term ecological risks.
Furthermore, recent biochemical research has identified novel thioquinoxalinol compounds in anaerobic microbial consortia. These naturally occurring molecules contain a thioquinoxalinol core structure with a thiol group and a redox-active quinoxaline ring, making them structural and functional analogues. Like this compound, these compounds are believed to be involved in electron transport processes and thiol redox reactions, highlighting a conserved biochemical functionality in this class of molecules.
Environmental Dynamics and Ecotoxicological Research of Thioquinox
Environmental Persistence and Degradation Pathways
The stability of Thioquinox in the environment is influenced by several factors, including its interaction with water, light, and microbial life.
Hydrolysis under Varying pH Conditions
Photodegradation under UV Exposure
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of many chemical compounds. This compound is susceptible to photodegradation when exposed to UV light. Studies on similar compounds, such as Thymoquinone, have shown that photolytic degradation can lead to a considerable reduction in the compound's concentration, with one study noting a 12.11% decrease under photolytic stress. seejph.comseejph.com The vapor-phase reaction of this compound with photochemically produced hydroxyl radicals is estimated to have a rate constant of 7.9 × 10⁻¹² cm³/molecule-sec, indicating its reactivity under environmental light conditions. smolecule.com
Microbial Degradation and Biotransformation
Microorganisms in the soil and water play a crucial role in the breakdown of organic compounds. researchgate.net this compound is subject to microbial degradation, a process where microbes use the chemical as a source of food and energy, transforming it into other substances. researchgate.netnih.gov This biotransformation can lead to the formation of various metabolites. sci-hub.se For example, spider mites have been found to metabolize oxythis compound to quinoxaline-2,3-dithiol (B7734207) (QDSH) and other polar metabolites. nih.gov The process of biodegradation is influenced by several environmental factors, including the concentration of the microbes, pH, temperature, and the presence of other nutrients. researchgate.net
Stability Optimization Strategies in Environmental Studies
In order to conduct long-term environmental impact studies, researchers sometimes need to stabilize compounds like this compound. Techniques such as the use of antioxidants (e.g., BHT) or encapsulation (e.g., within liposomes) can be tested to prolong the half-life of the compound in experimental settings. These strategies help in understanding the long-term behavior of the substance without rapid degradation interfering with the study.
Transport and Distribution in Environmental Compartments
The movement and persistence of this compound in different environmental settings, such as soil and water, are critical to understanding its potential ecological reach.
Persistence in Soil and Water Systems
This compound can persist in the environment, with its presence being a concern in both soil and aquatic ecosystems. smolecule.comnih.gov Its persistence in soil is a factor in its potential for long-term ecological impact. The compound's transport in soil and water is influenced by factors like its solubility, the organic matter content of the soil, and water flow. nih.govresearchgate.net Research has noted that this compound can accumulate in non-target species in aquatic environments, which can lead to ecological imbalances. The persistence of such compounds in the food chain is a significant area of environmental research. smolecule.comnih.gov
Table 1: Degradation of Thymoquinone (a related compound) under various stress conditions
| Stress Condition | Degradation Percentage |
|---|---|
| Thermal | 14.68% |
| Photolytic | 12.11% |
| Oxidative | 5.25% |
| Acid Hydrolysis | 1.53% |
| Base Hydrolysis | 0.78% |
Data from forced degradation studies on Thymoquinone, which may provide insights into similar quinone-based structures. seejph.comseejph.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thymoquinone |
| Oxythis compound |
| Quinoxaline-2,3-dithiol (QDSH) |
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate
Quantitative Structure-Property Relationship (QSPR) models are computational tools used in environmental science to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. epa.govncsu.edu These models are essential for providing estimates for data-poor chemicals and for prioritizing substances for further testing. epa.gov For a compound like this compound, QSPR models can be applied to predict its persistence in soil and water systems.
The fundamental principle of QSPR is that the chemical structure of a compound dictates its properties and behavior. By analyzing the structures of a large set of chemicals with known properties, models can be developed to predict the properties of new or untested substances. ncsu.edu Well-established QSPR software packages, such as the US EPA's EPISuite, are used to estimate key environmental parameters, including degradation half-lives in air, water, and soil. ncsu.edu For instance, models like OPERA, which is a suite of QSAR models, can predict physicochemical properties and environmental fate endpoints, such as biodegradation half-life. nih.goveuropa.eu These predictions are crucial for conducting preliminary environmental hazard assessments before extensive and costly experimental data is generated. ncsu.edu The predictions from QSPR models can then be validated through controlled laboratory studies, such as microcosm experiments.
Table 1: Environmental Fate Parameters Predicted by QSPR Models
| Parameter | Description | Relevance to Environmental Fate |
|---|---|---|
| Log K_ow (Octanol-Water Partition Coefficient) | Measures a chemical's lipophilicity, or its tendency to partition into fatty tissues versus water. | Indicates potential for bioaccumulation in organisms. ecetoc.org |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Affects the transport and distribution of the chemical in aquatic environments. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Influences the likelihood of a chemical to volatilize into the atmosphere. |
| Biodegradation Half-Life | The time it takes for 50% of the chemical to be broken down by microorganisms in water or soil. ncsu.edu | A primary indicator of the chemical's persistence in the environment. ncsu.edu |
| Atmospheric Oxidation Half-Life | The time required for 50% of the chemical to be degraded by reacting with hydroxyl (OH) radicals in the air. ncsu.edu | Determines the persistence of the chemical in the atmosphere. |
Ecotoxicological Assessment Methodologies
Ecotoxicological assessment involves a range of methods to determine the potential adverse effects of chemical substances on ecosystems. ecotoxcentre.ch The goal is to evaluate the risk a chemical poses to various environmental compartments and the organisms within them. sumitomo-chem.co.jp These assessments compare the concentration to which organisms are exposed with the concentration known to cause harmful effects. sumitomo-chem.co.jp Methodologies range from laboratory tests on single species to complex simulated ecosystems.
Research on Impact on Non-Target Organisms, including Beneficial Insects and Pollinators
A critical component of ecotoxicological assessment is evaluating the impact of pesticides on non-target organisms. nih.gov While designed to control pests, these chemicals can inadvertently harm beneficial species, including crucial pollinators like bees and other non-target insects. epo.orggwct.org.uk The widespread use of pesticides has raised concerns about their role in the decline of pollinator populations, which are vital for both agriculture and the health of wild plant communities. gwct.org.uk
Research has shown that systemic insecticides can be present in the pollen and nectar of treated plants, creating a direct route of exposure for pollinators. gwct.org.uk Even at low levels, persistent exposure to certain pesticides can lead to negative impacts on a wide range of organisms. nih.gov For instance, studies on some insecticide classes have demonstrated effects such as reduced colony growth and reproduction in bumblebees. gwct.org.uk Therefore, assessing the impact of compounds like this compound on beneficial insects is a key part of a comprehensive environmental risk assessment. epo.org
Table 2: Potential Impacts of Pesticides on Non-Target Organisms
| Organism Group | Potential Effects | Research Focus |
|---|---|---|
| Pollinators (e.g., Bees) | Reduced colony strength, impaired foraging efficiency, decreased reproductive success, lethal effects from high concentrations in nectar and pollen. gwct.org.uknih.gov | Quantifying pesticide residues in pollen/nectar and assessing sub-lethal effects on bee health and behavior. nih.gov |
| Beneficial Predators | Reduction in populations of natural pest enemies, leading to potential pest resurgence. | Evaluating toxicity to predatory insects and mites that contribute to biological control. |
| Aquatic Invertebrates | Acute toxicity, disruption of growth and reproduction. sumitomo-chem.co.jp | Standardized toxicity tests (e.g., on Daphnia magna) to determine effect concentrations. sumitomo-chem.co.jp |
| Soil Organisms | Disruption of microbial communities, harm to earthworms and other decomposers. | Assessing effects on soil respiration, enzyme activity, and survival of key soil fauna. |
Bioaccumulation Potential in Aquatic Ecosystems
Bioaccumulation is the process by which a chemical substance accumulates in an organism from all routes of exposure, including water, food, and sediment. ecetoc.orgnih.gov It is a significant concern in aquatic environments, as it can lead to increased internal concentrations of a substance in organisms, potentially causing toxic effects or transferring up the food web (biomagnification). ecetoc.org Research has indicated that this compound has the potential to accumulate in non-target species within aquatic ecosystems, which could result in ecological imbalances.
The potential for a chemical to bioaccumulate is assessed using several factors, primarily its hydrophobicity (often measured by the octanol-water partition coefficient, log K_ow), persistence, and the rate at which it is metabolized and eliminated by the organism. ecetoc.org Chemicals with high persistence and a log K_ow between 5 and 8 are of particular concern. ecetoc.org While bioaccumulation itself is not a toxic effect, the resulting body burden can lead to adverse outcomes. ecetoc.org Fish are often used as key indicator species in both laboratory and field studies to monitor and assess the bioaccumulation of chemicals in aquatic systems. nih.govresearchgate.net
Table 3: Key Parameters in Bioaccumulation Assessment
| Parameter | Definition | Significance |
|---|---|---|
| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. ecetoc.org | Measures uptake from water only; a BCF > 1000 is often a trigger for concern. nih.gov |
| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the ambient environment, considering all exposure routes (water, diet, etc.). ecetoc.org | Provides a more comprehensive measure of accumulation potential in a natural setting. |
| Log K_ow | The octanol-water partition coefficient, indicating a chemical's lipophilicity. | Used as a screening tool; a higher log K_ow (e.g., >3) suggests a higher potential for bioaccumulation. nih.gov |
| Metabolism Rate | The rate at which an organism transforms and breaks down a chemical. | Rapid metabolism can significantly reduce a chemical's potential to bioaccumulate. ecetoc.org |
Application of Microcosm Experiments for Environmental Simulation
Microcosm experiments are a valuable tool in ecotoxicology, serving as small-scale, controlled laboratory systems designed to simulate a portion of a natural ecosystem. taylorandfrancis.commdpi.com These experiments bridge the gap between simple, single-species laboratory tests and complex, unpredictable field studies. taylorandfrancis.com They allow researchers to study the behavior and effects of chemicals like this compound under more environmentally realistic conditions while maintaining experimental control. mdpi.com
Table 4: Characteristics and Applications of Microcosm Experiments
| Aspect | Description |
|---|---|
| Definition | A physical model of an ecosystem, containing natural biotic communities, maintained under controlled laboratory conditions. taylorandfrancis.com |
| Purpose | To simulate natural processes and study the fate and effects of chemicals on communities and ecosystem functions. mdpi.com |
| Advantages | Replicable, controlled, allows for study of interactions between species, bridges lab and field data, cost-effective compared to large-scale studies. mdpi.com |
| Applications | Assessing biodegradation potential, studying effects on microbial communities, validating fate models, determining ecosystem-level effects (NOAEC). sumitomo-chem.co.jpfrontiersin.org |
Integration of Environmental Impact into Broader Assessments (e.g., Life Cycle Assessment)
To gain a holistic understanding of a chemical's environmental burden, its specific impacts must be integrated into broader assessment frameworks like Life Cycle Assessment (LCA). lifecycleinitiative.org LCA is a standardized methodology that evaluates the environmental impacts of a product or substance throughout its entire life cycle—from raw material extraction, manufacturing, and use, to final disposal or recycling. circularecology.comtradebe.com The primary goal of LCA is to identify opportunities to reduce resource use and emissions, thereby making products and processes more sustainable. lifecycleinitiative.orgtradebe.com
The LCA process consists of four main phases: goal and scope definition, inventory analysis, impact assessment, and interpretation. Ecotoxicological data for a compound like this compound is crucial for the Life Cycle Impact Assessment (LCIA) phase. circularecology.com In this stage, the emissions inventoried in the previous phase are translated into potential environmental impacts. Ecotoxicity is one of several impact categories considered, alongside others like climate change, resource depletion, and human health effects. circularecology.comeuropa.eu Models such as USEtox are often employed to calculate characterization factors for freshwater ecotoxicity, allowing for the comparison of different chemicals' potential impacts. europa.euecetoc.org Integrating detailed ecotoxicological profiles into an LCA provides a comprehensive picture, preventing the shifting of environmental problems from one area to another and supporting more sustainable decisions. lifecycleinitiative.org
Table 5: Stages of Life Cycle Assessment (LCA)
| Phase | Description | Role of Ecotoxicity Data |
|---|---|---|
| 1. Goal and Scope Definition | Defines the purpose of the study, the product system to be analyzed, and the boundaries of the assessment. | The need for ecotoxicity assessment is identified based on the study's goals. |
| 2. Life Cycle Inventory (LCI) | The data collection phase, where all inputs (resources, energy) and outputs (emissions, waste) for the product system are quantified. | Data on the amount of this compound released to air, water, and soil during its life cycle is collected. |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts of the inputs and outputs from the LCI. tradebe.com | Ecotoxicity data (e.g., effect concentrations) are used to calculate the potential impact of this compound emissions on aquatic and terrestrial ecosystems. ecetoc.org |
Analytical Methodologies for Thioquinox Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and quantification of Thioquinox and its related compounds. arlok.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in this field. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. arlok.com This technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. arlok.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of organic compounds like this compound. nih.gov
In a typical HPLC setup for purity assessment, a C18 column is often used as the stationary phase, which is a nonpolar material. The mobile phase is a mixture of polar solvents, such as methanol (B129727) and water, with the composition often adjusted in a gradient to optimize separation. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. arlok.comnih.gov The purity of a this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. chromatographyonline.com A high degree of purity, often exceeding 98%, is desirable for research applications.
| Parameter | Typical Conditions for this compound Purity Assessment |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Methanol and Water |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Purity Target | >98% |
This table outlines typical parameters for the HPLC-based purity assessment of this compound.
Gas Chromatography (GC) for Volatile Metabolites and Degradation Products
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for studying the volatile metabolites and degradation products of this compound. nih.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase within the column. jrespharm.com
For the analysis of this compound's volatile derivatives, a capillary column with a suitable stationary phase is employed. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. jrespharm.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. jrespharm.com GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectral data for the identification of unknown metabolites and degradation products. mdpi.com
| Parameter | Typical Conditions for GC Analysis of this compound Derivatives |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Temperature gradient to separate compounds by boiling point |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents typical conditions for the Gas Chromatography analysis of volatile compounds related to this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Monitoring and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com This makes it an ideal tool for monitoring the degradation of this compound and identifying its non-volatile metabolites in complex matrices. mdpi.com
The LC component separates this compound and its degradation products, which are then introduced into the mass spectrometer. researchgate.net The first mass spectrometer (MS1) selects a specific ion (the parent ion), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the accurate quantification of target analytes even at very low concentrations. nih.gov By analyzing the fragmentation patterns, the structures of unknown degradation products and metabolites can be elucidated. nih.govsci-hub.se
| Stage | Function in this compound Analysis |
| Liquid Chromatography (LC) | Separates this compound from its degradation products and metabolites. |
| Mass Spectrometry (MS1) | Selects the specific molecular ion of interest (parent ion). |
| Collision Cell | Fragments the selected parent ion. |
| Mass Spectrometry (MS2) | Analyzes the resulting fragment ions for structural identification and quantification. |
This table describes the stages of LC-MS/MS and their roles in the analysis of this compound degradation and metabolism.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for its structural elucidation and characterization. sepscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. weebly.com It is used to confirm the identity of this compound, elucidate its precise structure, and assess its purity. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are typically employed.
| Nucleus | Typical Chemical Shift Region (ppm) for this compound | Information Provided |
| ¹H | 7.0 - 8.0 | Aromatic protons on the quinoxaline (B1680401) ring |
| ¹³C | 115 - 170 | Aromatic and thione carbons |
This table summarizes the typical NMR chemical shift regions for key nuclei in this compound and the structural information they provide.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide valuable structural information. The molecular formula of this compound is C₉H₄N₂S₃, corresponding to a molecular weight of approximately 236.34 g/mol .
In a mass spectrometer, the this compound molecule is ionized, and the resulting molecular ion is detected. The mass of this ion confirms the molecular weight of the compound. uomustansiriyah.edu.iq The molecular ion can also undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. libretexts.org Analysis of the fragmentation pattern can reveal the presence of the quinoxaline ring and the dithiolethione group.
| Ion | m/z (mass-to-charge ratio) | Significance |
| Molecular Ion [M]⁺ | ~236 | Confirms the molecular weight of this compound. |
| Fragment Ions | Various | Provides information about the structural components of the molecule. |
This table shows the expected mass-to-charge ratio for the molecular ion of this compound and the significance of its fragmentation pattern in mass spectrometry.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. mdpi.comrtilab.com By passing infrared radiation through a sample, the instrument measures which wavelengths are absorbed. innovatechlabs.com This absorption corresponds to the vibrational and rotational energy of the chemical bonds within the molecule, creating a unique spectral "fingerprint". rtilab.cominnovatechlabs.com
For this compound, the FTIR spectrum provides distinct absorption bands that confirm the presence of its key structural features: the quinoxaline aromatic system and the sulfur-containing functional groups. Aromatic carbon-hydrogen (C-H) stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The quinoxaline ring itself gives rise to multiple absorption bands in the fingerprint region, between 1400-1600 cm⁻¹, which are indicative of aromatic carbon-carbon (C-C) and carbon-nitrogen (C-N) stretching vibrations.
The analysis of these spectral features allows researchers to confirm the molecular structure of this compound and can be used to identify the compound in various samples.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C-C & C-N (Quinoxaline ring) | Stretching | 1400-1600 |
Advanced Detection and Characterization Methods
Recent advancements in analytical methodologies have introduced highly sensitive and specific techniques for the detection and characterization of chemical compounds like this compound.
Biosensor Development for this compound Detection
Biosensors are analytical devices that combine a biological component with a physicochemical detector to identify specific substances. asianjpr.com The development of biosensors for pesticides like this compound is a growing area of research, offering the potential for rapid, sensitive, and cost-effective detection in environmental and food samples. scielo.briipseries.org
These sensors typically utilize biorecognition elements, such as enzymes or antibodies, that specifically interact with the target analyte. bbrc.in This interaction generates a measurable signal—electrical, optical, or otherwise—that is proportional to the concentration of the substance. asm.org For instance, an electrochemical biosensor might use an enzyme that is inhibited by this compound, leading to a change in current or potential that can be quantified. asianjpr.com The high specificity of these biological components minimizes interference from other substances in complex samples. mdpi.com
Nanomaterial-Based Analytical Approaches
The integration of nanomaterials into analytical methods has significantly enhanced the sensitivity and selectivity of detection for various compounds, including pesticides. nih.gov Nanomaterials such as gold nanoparticles, carbon nanotubes, and quantum dots possess unique optical, electronic, and catalytic properties due to their small size and large surface-area-to-volume ratio. scielo.brrsc.org
In the context of this compound detection, nanomaterials can be used to construct advanced sensors. rsc.org For example, nanoparticles can be functionalized with specific recognition elements (like antibodies) to create highly sensitive nanosensors. iipseries.org When the target analyte, this compound, binds to these recognition elements, it can induce changes in the nanomaterial's properties, such as its color (in the case of gold nanoparticles) or electrical conductivity (in the case of carbon nanotubes), allowing for highly sensitive detection. nih.gov These nano-enabled sensors offer the potential for real-time monitoring of pollutants in various matrices. frontiersin.org
Validation Techniques for Target-Ligand Interactions
Understanding the interaction between a small molecule (ligand) like this compound and its biological target (e.g., a protein or enzyme) is crucial. frontiersin.org Advanced biophysical techniques are employed to validate these interactions and characterize their kinetics.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. harvard.educytivalifesciences.com In a typical SPR experiment, a target protein is immobilized on a sensor chip. criver.com A solution containing the ligand, in this case, this compound, is then flowed over the surface. criver.com The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.eduyoutube.com
This technique provides a wealth of information, including:
Binding Affinity (KD): How strongly the ligand binds to the target. criver.com
Association Rate (ka): How quickly the ligand binds to the target. criver.comnih.gov
Dissociation Rate (kd): How quickly the ligand dissociates from the target. criver.comnih.gov
The output of an SPR experiment is a sensorgram, a plot of the binding response over time, which allows for the detailed characterization of the binding kinetics. cytivalifesciences.comyoutube.com
Table 2: Key Parameters Obtained from SPR Analysis
| Parameter | Description |
| KD (Equilibrium Dissociation Constant) | A measure of binding affinity; a lower KD indicates stronger binding. |
| ka (Association Rate Constant) | The rate at which the ligand-target complex is formed. |
| kd (Dissociation Rate Constant) | The rate at which the ligand-target complex breaks apart. |
Cryo-electron microscopy (cryo-EM) is a revolutionary structural biology technique that allows for the determination of the three-dimensional structure of biological macromolecules, including protein-ligand complexes, at near-atomic resolution. creative-biostructure.comtechnologynetworks.comnih.gov The sample is rapidly frozen in vitreous ice, preserving its native structure, and then imaged using an electron microscope. technologynetworks.comthermofisher.comyoutube.com
For this compound research, cryo-EM can be used to visualize the precise binding mode of the ligand within its protein target. nih.govbiorxiv.orgbiorxiv.org This provides invaluable insights into the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding. mdpi.com Resolving the structure of a this compound-protein complex can elucidate the mechanism of action and provide a structural basis for understanding its biological effects. creative-biostructure.comdrugtargetreview.com While resolving the structure of small-molecule ligands can sometimes be challenging due to their size and potentially lower resolution in the electron density map, advancements in cryo-EM technology are continuously improving this capability. biorxiv.orgbiorxiv.org
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable biophysical technique used to study a wide range of molecular interactions. It is considered a "gold standard" because it allows for the direct, label-free measurement of the heat released or absorbed during a binding event in solution. malvernpanalytical.comnuvisan.com This provides a complete thermodynamic profile of the interaction in a single experiment.
The core principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of its binding partner (the macromolecule) at a constant temperature. malvernpanalytical.com The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket. As the ligand is injected into the sample cell, any heat change resulting from the binding interaction is detected by sensitive thermal sensors. This heat is then compensated by heaters to maintain a zero temperature difference between the sample and reference cells. harvard.edu The power required to maintain this thermal equilibrium is recorded over time, generating a binding isotherm.
From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (Kₐ) : Measures the strength of the interaction.
Stoichiometry (n) : Defines the molar ratio of the ligand to the macromolecule in the complex.
Enthalpy Change (ΔH) : The heat directly released or absorbed upon binding, providing insight into the types of forces driving the interaction (e.g., hydrogen bonds, van der Waals forces). mdpi.com
Entropy Change (ΔS) : Calculated from the other parameters, this reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. mdpi.com
Gibbs Free Energy Change (ΔG) : Also calculated, this value indicates the spontaneity of the binding reaction.
The table below illustrates the typical thermodynamic data that can be obtained from an ITC experiment for a hypothetical 1:1 binding interaction.
| Thermodynamic Parameter | Symbol | Typical Units | Information Provided |
|---|---|---|---|
| Binding Affinity Constant | Kₐ | M⁻¹ | Strength of the binding interaction. |
| Dissociation Constant | K₋ | M | Inverse of Kₐ; concentration at which half the binding sites are occupied. |
| Stoichiometry | n | Unitless | Molar ratio of ligand to macromolecule in the complex. |
| Enthalpy Change | ΔH | kcal/mol or kJ/mol | Heat released or absorbed; indicates changes in bonding energy. |
| Entropy Change | ΔS | cal/mol·K or J/mol·K | Change in the system's disorder; relates to hydrophobic effects and flexibility. |
| Gibbs Free Energy Change | ΔG | kcal/mol or kJ/mol | Indicates the spontaneity of the binding reaction. |
Sample Preparation and Matrix Effects in this compound Analysis
The accurate quantification of this compound residues in complex environmental and agricultural samples is heavily dependent on effective sample preparation. researchgate.netpjoes.com The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering co-extracted substances, and concentrate the analyte to a level suitable for instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pjoes.com
Soils, fruits, and vegetables are challenging matrices that contain a wide variety of compounds (e.g., lipids, pigments, sugars, organic acids) that can interfere with the analysis. javeriana.edu.coresearchgate.net If not adequately removed, these co-extractives can cause significant "matrix effects" during LC-MS/MS analysis. researchgate.net A matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting components, which can lead to poor accuracy, imprecision, and unreliable quantification. chromatographytoday.comnih.govchromatographyonline.com
A widely adopted sample preparation method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. quechers.euchromatographyonline.com The standard QuEChERS procedure involves two main steps:
Extraction and Partitioning : The sample (e.g., homogenized fruit or soil) is first extracted with an organic solvent, typically acetonitrile (B52724), in a tube containing specific salts. sigmaaldrich.com Commonly used salt formulations include the original unbuffered method (anhydrous magnesium sulfate (B86663) and sodium chloride) or buffered versions (e.g., AOAC Official Method 2007.01 or EN 15662) to control the pH and improve the recovery of pH-dependent pesticides. javeriana.edu.coquechers.eusigmaaldrich.com The addition of salts induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. nih.gov
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a second tube containing a small amount of d-SPE sorbent and anhydrous magnesium sulfate (to remove residual water). sigmaaldrich.com The mixture is vortexed and centrifuged, and the cleaned-up supernatant is collected for analysis. The choice of d-SPE sorbent is critical for removing specific matrix interferences. javeriana.edu.co
The table below summarizes common d-SPE sorbents and their primary applications in cleaning up sample extracts for pesticide analysis.
| d-SPE Sorbent | Abbreviation | Interferences Removed | Typical Matrices |
|---|---|---|---|
| Primary Secondary Amine | PSA | Fatty acids, organic acids, sugars, some pigments | Fruits, vegetables |
| Octadecylsilane (End-capped) | C18 | Nonpolar interferences, such as lipids and fats | High-fat matrices (e.g., avocado, nuts) |
| Graphitized Carbon Black | GCB | Pigments (e.g., chlorophyll), sterols, planar molecules | Highly pigmented samples (e.g., spinach, peppers) |
| Zirconium Dioxide-based Sorbent | Z-Sep | Lipids, fats, and pigments | High-fat and highly pigmented matrices |
For this compound analysis in a given matrix, a combination of these sorbents might be necessary to achieve sufficient cleanup and mitigate matrix effects. researchgate.net For instance, analyzing this compound in a dark leafy green would likely require both PSA and GCB.
To compensate for any remaining matrix effects that persist after cleanup, several analytical strategies can be employed. The use of matrix-matched calibration standards, where standards are prepared in a blank extract of the same matrix type as the samples, is a common approach to ensure that standards and samples experience similar ionization suppression or enhancement. selectscience.net An even more robust strategy is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for any signal variation. researchgate.netchromatographyonline.com
Research on Resistance Mechanisms to Thioquinox
Mechanisms of Resistance Development in Target Organisms
The development of resistance to chemical agents in target organisms is a multifaceted process involving various biological mechanisms. mdpi.com Generally, these mechanisms can be categorized into three main strategies: limiting the internal concentration of the compound, modifying the target site to reduce sensitivity, and inactivating the compound through metabolic processes. lumenlearning.comnih.gov
Target organisms can evolve to reduce the amount of Thioquinox reaching its site of action. This can be achieved by decreasing the permeability of their outer layers or by actively pumping the compound out of the cells before it can cause harm. reactgroup.orgfrontiersin.org Another primary mechanism is the alteration of the specific biological molecule that this compound targets. mdpi.commdpi.com If the shape or composition of this target site is changed, the pesticide may no longer be able to bind effectively, rendering it less toxic to the organism. reactgroup.org Finally, organisms can develop or enhance enzymatic pathways that chemically modify or degrade this compound into non-toxic substances. lumenlearning.com The acquisition of these resistance traits often occurs through genetic mutations or the transfer of resistance-conferring genes within a population. nih.govfrontiersin.org
Molecular Basis of Evolved Resistance
The evolution of resistance is fundamentally a genetic process, manifesting through various molecular changes that confer a survival advantage in the presence of this compound. These changes can range from alterations in the expression of specific genes to modifications of the proteins they encode.
Exposure to a pesticide can lead to significant changes in the gene expression profile of a target organism. Resistance can emerge from alterations in the transcription levels of genes that mediate the toxic effects of the compound. For instance, genes responsible for detoxification enzymes or transport proteins may be upregulated, leading to a more efficient breakdown or removal of this compound.
Studies on other compounds have shown that resistance can be associated with epigenetic modifications, such as DNA methylation and histone alterations, which regulate gene expression without changing the DNA sequence itself. researchgate.net These epigenetic changes can influence the expression of genes involved in drug uptake, metabolism, and target interaction. researchgate.net Similarly, genetic alterations in transcription factors or their cofactors can change the connectivity of gene regulatory networks, leading to downstream effects on the expression of genes that contribute to a resistant phenotype. columbia.edu In the context of this compound, resistance could theoretically involve the overexpression of genes that control protective mechanisms, such as those involved in cellular repair or stress responses.
Table 1: Illustrative Example of Gene Expression Changes in a Hypothetical this compound-Resistant Organism
| Gene | Function | Fold Change in Resistant Strain | Putative Role in Resistance |
| ABC-1 | Efflux Pump | + 15.2 | Increased export of this compound |
| CYP-A | Detoxification Enzyme | + 9.8 | Metabolic degradation of this compound |
| TSM-1 | Target Site Protein | - | Mutation present (see 6.2.4) |
| RGN-3 | Regulatory Gene | + 5.5 | Upregulation of stress response pathways |
Enzyme Activity Modulation in Resistant Strains
Resistant organisms often exhibit enhanced metabolic detoxification capabilities due to the modulation of enzyme activity. This can occur through two primary avenues: an increase in the quantity of detoxification enzymes produced, driven by the gene expression changes mentioned previously, or an increase in the catalytic efficiency of the enzymes themselves through mutation.
Efflux pumps are transport proteins located in the cell membrane that actively extrude a wide array of substances, including toxins and pesticides, from the cell. reactgroup.orgnih.gov This mechanism prevents the accumulation of the toxicant at its intracellular target site, thereby conferring resistance. microbialcell.com The overexpression of genes encoding efflux pumps is a common strategy for developing resistance to various chemical compounds. mdpi.commdpi.com
These pumps can be specific to one substrate or have broad specificity, allowing them to transport a range of structurally different compounds. nih.gov In bacteria, efflux pumps are a well-known cause of multidrug resistance (MDR). microbialcell.comnih.gov For instance, the overexpression of the NorA efflux pump in Staphylococcus aureus contributes to quinolone resistance. mdpi.com Given that this compound belongs to the quinoxaline (B1680401) class of compounds, it is plausible that resistance in target organisms could be mediated by the enhanced activity of similar efflux pump systems. The increased production of these pumps would serve as a frontline defense, reducing the intracellular concentration of this compound and allowing the organism to survive. reactgroup.orgmdpi.com
Table 2: Hypothetical Impact of Efflux Pump Inhibitor on this compound Efficacy
| Strain | Treatment | Intracellular this compound Concentration (Relative Units) | Survival Rate (%) |
| Susceptible | This compound alone | 100 | 5 |
| Resistant | This compound alone | 15 | 85 |
| Resistant | This compound + Efflux Pump Inhibitor | 85 | 12 |
Target Site Modifications and Mutations
One of the most effective mechanisms of resistance involves alterations to the specific protein or enzyme that a pesticide targets. mdpi.comlumenlearning.com If the pesticide cannot bind to its target, its toxic action is nullified. This is typically achieved through one or more point mutations in the gene encoding the target protein. mdpi.com
These mutations result in a change in the amino acid sequence of the protein, which in turn alters its three-dimensional structure. nih.gov This structural change can reduce the binding affinity of the pesticide without necessarily compromising the protein's essential biological function. mdpi.com For example, resistance to pyrethroid insecticides is often caused by mutations in the voltage-sensitive sodium channel gene, which is the target of these chemicals. nih.gov Similarly, resistance to fluoroquinolone antibiotics in bacteria is frequently linked to mutations in the genes for DNA gyrase and topoisomerase IV. nih.gov For this compound, resistance would likely arise from specific mutations in its molecular target, preventing the compound from binding and disrupting the essential cellular process it inhibits. googleapis.com
Genetic Mechanisms of Resistance Propagation
The spread of resistance through a pest population is governed by genetic mechanisms that facilitate the transfer of resistance-conferring genes. While resistance can arise from spontaneous mutations in individual organisms, its rapid dissemination is often due to the movement of these genes between individuals. nih.govfrontiersin.org
The primary mechanism for the spread of resistance genes, especially in microorganisms, is Horizontal Gene Transfer (HGT). reactgroup.orgnih.gov HGT allows for the exchange of genetic material between organisms that are not related by descent and can occur through several processes:
Conjugation: The transfer of genetic material, often plasmids, between bacterial cells through direct contact. nih.gov
Transformation: The uptake of free DNA from the environment by a competent cell. reactgroup.org
Transduction: The transfer of genetic material from one bacterium to another by a virus (bacteriophage). nih.gov
Mobile genetic elements, such as plasmids and transposons, are crucial vehicles for HGT. lumenlearning.comfrontiersin.org These elements can carry one or more resistance genes and move between different genomes, facilitating the rapid spread of resistance traits throughout a population and even across species barriers. nih.govfrontiersin.org In sexually reproducing organisms like insects, resistance alleles that arise by mutation will be passed down to offspring through standard vertical inheritance, and their frequency in the population will increase under the selective pressure of the pesticide.
Horizontal Gene Transfer
Horizontal gene transfer (HGT), the movement of genetic material between different species, is increasingly recognized as a mechanism for the rapid evolution of adaptive traits, including pesticide resistance in arthropods. nih.gov This process can allow pests to acquire novel genes that confer the ability to detoxify or otherwise tolerate chemical compounds to which they were previously susceptible.
In the context of acaricide resistance, studies on the polyphagous two-spotted spider mite, Tetranychus urticae, a key agricultural pest, have provided compelling evidence of HGT. Research has shown that the genome of T. urticae contains genes acquired from bacteria and fungi. pnas.orgnih.govresearchgate.net Notably, some of these horizontally transferred genes are involved in detoxification pathways. For example, genes for intradiol ring-cleavage dioxygenases (IDRCDs), which metabolize aromatic compounds, are thought to have been acquired via HGT and are implicated in breaking down plant allelochemicals. pnas.orgmdpi.com This adaptation to detoxify a wide range of natural plant compounds may predispose the mites to develop resistance to synthetic pesticides. pnas.orgnih.gov The transcriptional profiles of mites adapted to challenging host plants have been shown to resemble those of pesticide-resistant strains, suggesting a link between the ability to overcome plant defenses and pesticide resistance. pnas.orgresearchgate.net
While HGT is a documented evolutionary force in key mite species, specific research directly demonstrating the transfer of genes conferring resistance to this compound has not been prominently identified. However, the established presence of HGT as a resistance mechanism in mites suggests it is a potential pathway that could contribute to the development of this compound resistance.
| Gene/Gene Family | Proposed Function | Putative Origin | Relevance to Resistance |
| Intradiol Ring-Cleavage Dioxygenases (IDRCDs) | Metabolization of aromatic compounds. mdpi.com | Bacteria/Fungi | Detoxification of plant allelochemicals, which may confer cross-resistance to pesticides. pnas.orgresearchgate.net |
| Carotenoid Biosynthesis Genes | Production of carotenoids. mdpi.com | Fungi | Potential role in mitigating oxidative stress induced by pesticides. mdpi.com |
Spontaneous Mutagenesis
Spontaneous mutations are random changes in an organism's DNA that occur naturally and are the primary source of genetic variation upon which natural selection acts. cabidigitallibrary.org In the context of pesticide application, a mutation that confers even a slight survival advantage can be strongly selected for, rapidly increasing in frequency within the pest population and leading to widespread resistance.
A principal mechanism of resistance arising from spontaneous mutation is target-site insensitivity. irac-online.org This occurs when a mutation alters the protein that a pesticide is designed to bind to, reducing or eliminating the pesticide's ability to exert its toxic effect. irac-online.orgresearchgate.net In arthropods, resistance to numerous acaricides and insecticides has been linked to specific point mutations in the genes encoding these target proteins. For instance, mutations in the ace gene, which encodes acetylcholinesterase (the target for organophosphates), the VGSC gene for the voltage-gated sodium channel (the target for pyrethroids), and the Cytb gene for cytochrome b (a target for bifenazate) are well-documented causes of resistance in the two-spotted spider mite. mdpi.comnih.gov The rapid appearance of resistance in different geographical locations often suggests that mutations conferring resistance may arise independently and recurrently. ekb.egelifesciences.org
The mode of action for this compound is believed to involve the inhibition of the mitochondrial electron transport chain, although the precise target is not fully elucidated. smolecule.com It is also known to inhibit various enzymes by binding to amino and mercapto groups. Given this, it is plausible that spontaneous mutations in the mitochondrial genes encoding subunits of the electron transport chain or other target enzymes could lead to resistance. Such mutations would alter the target site, preventing this compound from binding effectively and disrupting cellular respiration. However, while this represents a probable mechanism based on established principles, specific studies identifying spontaneous mutations that confer resistance to this compound are not extensively documented in the available research.
Strategies for Overcoming Resistance in Pest Management Research
The objective of resistance management is to delay its evolution or to help regain susceptibility in pest populations where resistance has already emerged. core.ac.uk This involves a variety of tactics aimed at reducing the selection pressure exerted by pesticides.
A cornerstone of resistance management is the rotation of pesticides with different modes of action (MOA). uga.edu Continuous use of the same or chemically similar pesticides selects for pests that can survive that specific MOA. By alternating between different chemical classes, the selection pressure is varied, making it less likely for a population to develop resistance to any single agent. uga.edu this compound, with its unique mode of action distinct from many other acaricides, has been identified as a valuable component in such rotational programs, particularly in areas where resistance to compounds like organophosphates has already occurred. bcpc.org
Other key strategies focus on minimizing the exposure of pest populations to a pesticide, thereby reducing the selection pressure. This includes:
Behavioral Resistance Avoidance: Pests may avoid toxins by changing their behavior, such as moving to the underside of a leaf. irac-online.orgpesticidestewardship.orgusda.gov Application methods should ensure thorough coverage to counteract this.
Reduced Use of Persistent Chemicals: Long-lasting pesticides can select for resistance over multiple generations of a pest from a single application. Using less persistent chemicals can help avoid this prolonged selection pressure. pesticidestewardship.org
Predicting cross-resistance is a critical component of designing effective management strategies. While resistance to one pesticide can sometimes confer resistance to another, this is less likely when the compounds have different target sites. google.com
| Strategy | Principle | Application in Pest Management |
| Rotation of MOA | Varying the type of selection pressure to prevent the fixation of resistance to a single chemical class. uga.edu | Alternating applications of this compound with acaricides from different chemical groups (e.g., pyrethroids, organophosphates). |
| Integrated Pest Management (IPM) | Using multiple control tactics to reduce reliance on chemical pesticides. core.ac.uk | Incorporating biological controls, crop monitoring, and using pesticides only when economic thresholds are met. |
| Maintaining Refugia | Allowing susceptible individuals to survive and interbreed with resistant ones, diluting resistance genes. google.com | Leaving designated areas of a crop or field untreated. |
| Optimized Application | Ensuring thorough coverage and targeting the most susceptible life stages of the pest. pesticidestewardship.org | Using appropriate spray technology and timing applications to coincide with vulnerable pest stages. |
| Avoidance of Tank Mixes | Reducing the selection for pests that can overcome multiple modes of action simultaneously. | Applying single-MOA products in rotation rather than in combination, unless specifically recommended for resistance management. |
Advanced Research Perspectives and Emerging Applications of Thioquinox
Investigation of Broader Biological Activities
While primarily known as a pesticide, the chemical structure of Thioquinox suggests the potential for a wider range of biological interactions. The quinoxaline (B1680401) core is a feature of various biologically active molecules, indicating that this compound may have effects beyond its established applications. nih.govresearchgate.netwisdomlib.org
This compound has demonstrated fungicidal properties, which are central to its agricultural use. smolecule.com Its mode of action is believed to involve the disruption of cellular respiration in target organisms. smolecule.com Research suggests that this compound interferes with the mitochondrial electron transport chain, a critical pathway for energy production in both fungi and mites. smolecule.com The compound is thought to bind to amino and mercapto groups, leading to the inhibition of various essential enzymes and disruption of metabolic pathways necessary for the survival of these organisms.
The broader class of quinoxaline derivatives has been shown to possess a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiprotozoal effects. nih.govresearchgate.netfrontiersin.org For some quinoxaline compounds, the mechanism of antimicrobial action involves the inhibition of nucleic acid synthesis or the disruption of bacterial cell membrane integrity. nih.govmdpi.com For instance, some terpenoids, another class of natural compounds, exhibit antimicrobial action by destroying the cell membrane due to their lipophilicity. mdpi.com While detailed mechanistic studies on this compound's broader antimicrobial effects are not as extensive, the activities of its chemical relatives suggest potential avenues for future research.
The quinoxaline moiety is a key component in several compounds with demonstrated anticancer activity. nih.govresearchgate.netnih.gov This has led to an interest in the potential of this compound and its derivatives in cancer research. While direct studies on this compound's anticancer effects are limited, the known mechanisms of related quinoxaline compounds provide a framework for potential areas of investigation.
A hallmark of many cancer cells is altered cellular metabolism, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). researchgate.net The primary fungicidal and acaricidal action of this compound, which involves the disruption of mitochondrial respiration and energy production, suggests a potential mechanism for anticancer activity. smolecule.comirac-online.org By interfering with the mitochondrial electron transport chain, this compound could theoretically deprive cancer cells of the high levels of ATP required for their rapid proliferation. smolecule.commdpi.com
Research on other compounds with similar mechanisms, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), has shown that targeting mitochondrial complex II can be an effective fungicidal strategy. rutgers.edu The inhibition of key metabolic enzymes is a validated approach in cancer therapy, and the disruption of metabolic pathways, such as glucose and glutamine metabolism, is a key area of anticancer drug development. researchgate.netfrontiersin.org For example, the inhibition of rate-limiting glycolytic enzymes like hexokinase 2 (HK2) has been shown to induce apoptosis in cancer cells. frontiersin.org
Table 1: Investigated Metabolic Targets of Quinoxaline-Related Compounds in Cancer Research
| Metabolic Pathway | Target/Mechanism | Potential Effect on Cancer Cells | Reference(s) |
|---|---|---|---|
| Glycolysis | Inhibition of enzymes like Hexokinase 2 (HK2) | Reduced energy production, apoptosis | researchgate.netfrontiersin.org |
| Mitochondrial Respiration | Disruption of the electron transport chain | Depletion of ATP, induction of cell death | smolecule.comrutgers.edu |
| Amino Acid Metabolism | Depletion of essential amino acids like arginine | Proliferation arrest, apoptosis | frontiersin.org |
| Lipid Metabolism | Inhibition of fatty acid synthesis | Blockage of membrane formation and energy production | mpg.deresearchgate.net |
The regulation of gene expression is a fundamental process that is often dysregulated in cancer. wikipedia.org Compounds that can modulate gene expression and key signaling pathways are of significant interest in oncology. While direct evidence for this compound's effects on specific cancer-related gene expression is not yet established, studies on related compounds provide insights. For example, the related compound Oxythis compound has been shown to alter gene expression in human mammary epithelial cells, affecting genes involved in signaling pathways, cell metabolism, and transcription. frontiersin.org
The broader class of quinoxalines has been found to interact with and modulate several key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. mdpi.comfrontiersin.org These pathways regulate cell proliferation, survival, and metastasis. mdpi.com For instance, the natural compound Thymoquinone, which is structurally different but shares a quinone-like feature, has been shown to down-regulate NF-κB signaling targets in microglial cells. nih.gov The modulation of such pathways often leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. mdpi.comnih.gov
Table 2: Signaling Pathways Modulated by Quinoxaline-Related Compounds
| Signaling Pathway | Key Proteins/Targets | Consequence of Modulation in Cancer | Reference(s) |
|---|---|---|---|
| PI3K/AKT/mTOR | AKT, mTOR | Inhibition of cell proliferation and survival | researchgate.netmdpi.com |
| MAPK | p38, ERK1/ERK2 | Regulation of apoptosis and cell growth | mdpi.commdpi.com |
| NF-κB | NF-κB | Inhibition of inflammation and cell survival | mdpi.comnih.gov |
| Wnt/β-catenin | β-catenin, GSK-3β | Suppression of proliferation and metastasis | mdpi.com |
The targeted degradation of proteins is an emerging therapeutic strategy in cancer treatment. eurofinsdiscovery.comuthsc.edu The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways for protein degradation in cells, and their modulation can affect cell survival. rutgers.edu Some anticancer compounds exert their effects by inhibiting the proteasome, leading to the accumulation of proteins that trigger apoptosis. nih.gov
While there is no direct research on this compound's role in protein degradation pathways, the ability of its chemical class to interact with various cellular components suggests this as a potential area of investigation. The development of technologies like Proteolysis Targeting Chimeras (PROTACs) highlights the therapeutic potential of inducing the degradation of specific proteins involved in disease. news-medical.netnih.gov These bifunctional molecules link a target protein to an E3 ubiquitin ligase, marking it for degradation by the proteasome. news-medical.netnih.gov Future research could explore whether this compound or its derivatives could be adapted for such targeted protein degradation strategies.
Beyond its potential in cancer and antimicrobial research, the biological activity of this compound may extend to other non-agricultural contexts. Its known effects on mitochondrial function could be relevant in studying diseases where mitochondrial dysfunction is a key factor. smolecule.com The ability of the broader quinoxaline class to exhibit anti-inflammatory and antioxidant properties suggests that this compound could also be investigated for these activities. frontiersin.org For example, some quinoxaline 1,4-di-N-oxides have shown anti-inflammatory and antioxidant effects. frontiersin.org Further research is needed to explore these potential applications and to understand the broader impact of this compound on various biological systems.
Potential in Anticancer Research (Focus on Molecular Mechanisms and Pathways)
Effects on Gene Expression Patterns and Signaling Pathways
Interdisciplinary Research Areas
The unique chemical structure of this compound, featuring a redox-active quinoxaline core with sulfur-containing functional groups, positions it as a molecule of interest beyond its traditional use in agriculture. Researchers are exploring its potential in diverse interdisciplinary fields, including materials science and electrochemistry, and are investigating its synergistic interactions with other chemical agents.
Materials Science Applications of this compound
The exploration of this compound in materials science is an emerging field, with preliminary findings suggesting its potential utility in polymer science. The compound's distinct structure makes it a candidate for incorporation into advanced polymer systems.
Polymerization Catalyst: this compound has been identified as a potential catalyst in polymerization reactions. iieta.org Catalysts are crucial in polymerization as they control the reaction rate and influence the final properties of the polymer, such as its molecular weight and structure. catalysis.blog While specific mechanistic details of this compound-catalyzed polymerization are not yet extensively documented, its potential lies in the coordination capabilities of its heterocyclic structure. Coordination polymerization, often utilizing transition-metal catalysts, is known for producing linear and stereoregular polymers. uomustansiriyah.edu.iq The nitrogen and sulfur atoms in the this compound molecule could potentially coordinate with metal centers or directly participate in the polymerization of certain monomers. For instance, in cobalt-mediated radical polymerization, cobalt compounds act as mediators to control the reaction, and this compound could theoretically play a role in similar controlled radical polymerization processes. wikipedia.org
Functional Polymers: There is growing interest in developing functional polymers from renewable or readily available starting materials. pharmaexcipients.com this compound could serve as a building block or modifying agent for creating polymers with specific functionalities. For example, its incorporation into polymer backbones could introduce redox activity or specific binding sites. The synthesis of functional polymers often involves techniques like reversible-deactivation radical polymerization (RDRP), which allows for precise control over the polymer architecture. rsc.org this compound could potentially be integrated into such systems to create well-defined functional macromolecules. umich.edu Furthermore, its presence in polymer films might confer specific properties, such as those desired for constant temperature applications. iieta.org
| Potential Application Area | Role of this compound | Relevant Polymerization Concepts |
| Polymer Synthesis | Polymerization Catalyst iieta.org | Coordination Polymerization, uomustansiriyah.edu.iq Radical Polymerization wikipedia.org |
| Advanced Materials | Functional Monomer/Additive | Functional Polymer Synthesis, pharmaexcipients.com Polymer Films iieta.org |
Electrochemical Applications as a Redox Mediator
The redox-active nature of the quinoxaline ring system in this compound suggests its potential for electrochemical applications, particularly as a redox mediator. epa.govtandfonline.com A redox mediator is a molecule that facilitates electron transfer between an electrode and a species in solution, a critical function in various electrochemical devices. nih.gov
Redox Cycling: The core principle behind a redox mediator's function is its ability to undergo reversible oxidation and reduction. A study on 2-hydroxyquinoxaline (B48720) (HQO), a metabolite of the pesticide quinalphos (B1678678) and structurally related to this compound, demonstrated its capacity for photocatalytic redox cycling. tandfonline.com This process involves the compound being repeatedly oxidized and reduced, enabling it to catalytically affect other molecules. tandfonline.com It is plausible that this compound could exhibit similar redox cycling behavior, which is a key characteristic of an effective redox mediator.
Potential in Electrochemical Sensors: Electrochemical sensors are widely used for the detection of various analytes, including pesticides. mdpi.comfrontiersin.org These sensors often rely on the specific electrochemical properties of a recognition element. The ability of a molecule to undergo a measurable redox reaction at a specific potential can be harnessed for quantitative analysis. tutorhunt.com Given that some pesticides are electroactive, there is potential to develop sensors for their direct detection. mdpi.com While direct electrochemical sensing of this compound has not been extensively reported, its quinoxaline core, a feature present in other electroactive compounds, suggests this as a viable area for future research. The development of such sensors could be facilitated by techniques like cyclic voltammetry, which is used to determine the redox potentials of electroactive species. tutorhunt.comscielo.org.zaresearchgate.netcanterbury.ac.nzbasinc.com
Theoretical Role in Energy Storage: In the context of energy storage, such as in lithium-sulfur batteries, redox mediators (also known as redox shuttles) can help to overcome challenges like the slow kinetics of the sulfur redox reactions. nih.gov While there is no direct research on this compound in this application, the principles of redox mediation are relevant. An ideal redox mediator in this context would facilitate the oxidation and reduction of sulfur species, improving the battery's efficiency and lifespan. nih.gov The redox potential of this compound would be a critical parameter in determining its suitability for such applications.
| Potential Electrochemical Application | Key Function of this compound | Relevant Principles |
| Electrochemical Sensors | Electroactive Species | Cyclic Voltammetry, tutorhunt.com Direct Analyte Detection mdpi.com |
| Energy Storage (Theoretical) | Redox Mediator/Shuttle | Redox Cycling, tandfonline.com Facilitating Electron Transfer nih.gov |
Synergistic Effects of this compound with Other Chemical Agents
A significant area of research for this compound is its interaction with other chemical agents, particularly in the context of its fungicidal activity. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. inchem.org This can lead to more effective pest control at lower application rates.
Fungicidal Mixtures: Numerous patents describe synergistic fungicidal compositions containing this compound mixed with other commercially available fungicides. These mixtures aim to broaden the spectrum of controlled fungal pathogens and potentially delay the development of resistance. The mechanism of synergy often involves the different modes of action of the combined fungicides. For instance, one compound might weaken the fungal cell wall, allowing the other to penetrate more easily and reach its target site. A study on thymoquinone, another natural compound, showed that its combination with infrared radiation had a synergistic antifungal effect, as the radiation increased the permeability of the fungal cell wall. iieta.org A similar mechanism could be at play in chemical mixtures.
Examples of Synergistic Partners: this compound has been formulated in synergistic mixtures with a variety of fungicide classes. These include:
Strobilurins: Such as azoxystrobin (B1666510) and pyraclostrobin. google.comgoogle.com
Triazoles (Sterol Biosynthesis Inhibitors): Such as epoxiconazole (B1671545) and prothioconazole. tandfonline.comgoogle.com
Succinate Dehydrogenase Inhibitors (SDHIs): Such as fluxapyroxad (B1673505) and boscalid. google.comgoogle.com
Other Fungicides: Including carpropamid, probenazole, and kasugamycin. google.com
The concentration ratios of the components in these mixtures are a critical factor in achieving a synergistic effect and are often specified in patent literature. tandfonline.comgoogle.comgoogle.comresearchgate.net
| Fungicide Class | Example Synergistic Partner | Reference |
| Strobilurins | Azoxystrobin, Pyraclostrobin | google.comgoogle.com |
| Triazoles | Epoxiconazole, Prothioconazole | tandfonline.comgoogle.com |
| SDHIs | Fluxapyroxad, Boscalid | google.comgoogle.com |
| Other | Carpropamid, Probenazole, Kasugamycin | google.com |
Innovative Research Methodologies Applicable to this compound
To further elucidate the biological activities and potential applications of this compound, researchers can employ a range of innovative methodologies that have proven powerful in chemical biology and drug discovery.
Metabolomic Analysis for Pathway Elucidation
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, offers a powerful approach to understanding the mechanisms of action and metabolic fate of compounds like this compound. By analyzing the changes in the metabolome of an organism upon exposure to a chemical, researchers can identify the metabolic pathways that are perturbed. frontiersin.org
Investigating Metabolic Fate: Studies on the metabolism of other quinoxaline-based pesticides, such as quizalofop-p-ethyl, have shown that they are broken down into various metabolites, including phenols. epa.gov The metabolic detoxification of such compounds in organisms like plants is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). researchgate.net It is highly probable that this compound undergoes similar enzymatic transformations in biological systems. A metabolomics study on organisms exposed to this compound could identify its specific metabolites and the enzymatic pathways involved in its breakdown.
Identifying Mechanisms of Action and Resistance: A study on the related compound oxythis compound using microarray analysis revealed that it altered the expression of genes involved in transcription, immune response, and apoptosis, as well as metabolic enzymes like dihydrodiol dehydrogenase. uomustansiriyah.edu.iq Metabolomic profiling can provide a more direct readout of the functional consequences of such gene expression changes. For example, in the study of antifungal resistance, metabolomics has been used to reveal significant alterations in amino acid metabolism, the tricarboxylic acid (TCA) cycle, and phospholipid metabolism. nih.gov Applying similar techniques to this compound could pinpoint its specific molecular targets and help to understand the biochemical basis of its fungicidal activity and any potential resistance mechanisms.
| Research Question | Metabolomics Approach | Potential Findings |
| Metabolic Fate of this compound | Untargeted metabolomics of exposed organisms | Identification of this compound metabolites and degradation pathways |
| Mechanism of Fungicidal Action | Comparative metabolomics of treated vs. untreated fungi | Pinpointing perturbed metabolic pathways (e.g., energy metabolism, cell membrane synthesis) |
| Mechanisms of Resistance | Metabolomic profiling of sensitive vs. resistant fungal strains | Identifying metabolic adaptations that confer resistance |
Targeted Protein Degradation Research and Potential of this compound as a Degrader
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov Two main types of molecules drive this process: proteolysis-targeting chimeras (PROTACs) and molecular glues. nih.govgoogle.comexplorationpub.com
Molecular Glues: These are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. google.comnih.govdomainex.co.uknih.gov The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. explorationpub.com Molecular glues are typically smaller than PROTACs and possess more drug-like physicochemical properties. nih.govdomainex.co.uk While there is no direct evidence of this compound acting as a molecular glue, its relatively small, rigid heterocyclic structure is a feature shared by some known molecular glue scaffolds. Future research could involve high-throughput screening of this compound and its derivatives in assays designed to detect the formation of ternary complexes between a target protein and an E3 ligase.
PROTACs: These are heterobifunctional molecules consisting of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. nih.govexplorationpub.comnih.govelifesciences.org The design of PROTACs is a modular process, and the this compound scaffold could theoretically be explored as a novel warhead or anchor component. researchgate.net If this compound is found to bind to a protein of interest, it could be chemically linked to a known E3 ligase ligand to create a PROTAC. The linker's length and composition are critical for the PROTAC's efficacy, as they influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.comelifesciences.org Computational modeling and structural biology are key tools in the rational design of PROTACs. elifesciences.org
| TPD Approach | Potential Role of this compound | Key Research Steps |
| Molecular Glue | As a novel molecular glue scaffold | High-throughput screening for induced protein-protein interactions; structural studies of ternary complexes. |
| PROTAC | As a warhead (target-binding ligand) or anchor (E3 ligase ligand) | Identification of a protein target for this compound; chemical synthesis to link it to an E3 ligase ligand; optimization of the linker. explorationpub.comnih.govresearchgate.net |
In Vitro Model Systems for Mechanistic Studies (e.g., Cellular Organoids, Microbial Consortia)
Advanced in vitro models are becoming indispensable for elucidating the complex biological interactions of chemical compounds. For this compound, systems like microbial consortia and cellular organoids offer powerful platforms for mechanistic investigation, moving beyond traditional two-dimensional cell cultures.
Microbial Consortia in this compound Research
Microbial consortia, or communities of multiple interacting microbial species, serve as effective models for studying the effects and fate of xenobiotics in a biologically complex environment. Research has identified this compound as a redox-active molecule that can influence key biochemical pathways within these communities. It plays a role in electron transport processes, which can significantly alter the collective metabolism and signaling of the consortium. The functions of microbial consortia can emerge from the contributions of individual members and their complex interactions. researchgate.net The design of such synthetic microbial communities can be approached through "top-down" methods, which enrich existing microbiomes for a desired function, or "bottom-up" approaches that rationally combine individual species with known metabolic capabilities. nih.gov
Studies on anaerobic methane-oxidizing consortia have identified compounds structurally related to this compound, such as a thioquinoxalinol sulfate (B86663). This discovery suggests that microbial communities possess the metabolic machinery to transform and potentially detoxify quinoxaline-based compounds. researchgate.net In these studies, model compounds like quinoxalin-6-ol (B152831) are used to understand the chemical transformations, such as hydration and oxidation, that can occur within the consortium. This highlights the utility of microbial consortia not only for assessing the ecotoxicological impact of this compound but also for discovering novel biotransformation pathways.
Table 1: Research Findings on this compound in Microbial Consortia
| Research Focus | Finding | Implication for Mechanistic Studies | Source |
| Biochemical Activity | This compound is a redox-active molecule that participates in electron transport processes. | Allows for the study of its impact on microbial respiration and metabolic energy generation. | |
| Cellular Effects | Influences cellular metabolism and redox-sensitive signaling pathways within the consortium. | Provides a model to investigate how this compound modulates intercellular communication and community function. | |
| Biotransformation | A related compound, thioquinoxalinol sulfate, was identified in an anaerobic consortium. | Demonstrates that microbial communities can metabolize this compound, enabling the study of degradation pathways. |
Cellular Organoids: A Frontier for this compound Investigation
While direct studies involving this compound and cellular organoids are not yet prevalent, these three-dimensional in vitro models represent a significant opportunity for future research. Organoids are self-organizing structures grown from stem cells that recapitulate the architecture and function of native organs. mdpi.comhubrecht.eu This technology allows for the creation of human-relevant models of organs like the liver, which would be pertinent for studying the toxicology of quinoxaline compounds. mdpi.comcdc.gov
The use of patient-derived organoids could facilitate personalized medicine approaches, allowing researchers to investigate individual susceptibility to this compound-induced effects. mdpi.com These models can be used to dissect cell-type-specific responses, metabolic pathways, and gene expression changes following exposure to the compound in a context that mimics human physiology more closely than traditional cell lines. mdpi.com The integration of organoid technology with organ-on-a-chip platforms further enhances the ability to model systemic effects and complex cell-cell interactions. mdpi.com
Table 2: Potential Applications of Cellular Organoids in this compound Research
| Organoid Model | Potential Research Application | Scientific Question Addressed |
| Liver Organoids | Study of metabolic pathways and hepatotoxicity. | How is this compound metabolized by human liver cells and what are the toxicological consequences? |
| Intestinal Organoids | Investigation of absorption and gut microbiome interactions. | What is the bioavailability of this compound and how does it affect the gut epithelial barrier? |
| Tumor Organoids | Assessment of anti-cancer properties. | Does this compound exhibit cytotoxic effects on specific cancer types, and what are the underlying mechanisms? |
Advanced Computational Chemistry and Modeling for this compound Interactions
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico methods complement experimental research by offering insights into molecular structure, reactivity, and interactions with biological targets.
Molecular Modeling of this compound
The foundation of computational studies on this compound lies in its defined molecular structure. The compound's architecture is represented through various notation systems, including the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI), which are essential for computer modeling. this compound has a rigid and planar stereochemistry due to its fused aromatic quinoxaline and dithiole ring system, a key characteristic that governs its interactions with other molecules.
Molecular modeling techniques, such as those used in mass-spring systems, can simulate the physical behavior of molecules by calculating forces based on bond lengths and angles. academicjournals.org More advanced methods, like molecular dynamics (MD) simulations, can model the dynamic interactions between this compound and biological macromolecules, such as proteins and enzymes. nih.gov These simulations can help elucidate the mechanism of action, which is believed to involve binding to amino and mercapto groups, leading to enzyme inhibition. By simulating these binding events, researchers can identify the specific amino acid residues involved and predict the stability of the this compound-enzyme complex.
Predictive Modeling for Activity and Ecotoxicology
Advanced computational models are also used to predict the biological activity and environmental fate of this compound and its analogs. Structure-activity relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent in this area.
Structure-Activity Relationship (SAR): A robust SAR study for this compound would involve systematically modifying its functional groups and correlating these structural changes with biological activity. This approach can guide the synthesis of new derivatives with enhanced efficacy or reduced toxicity.
Quantitative Structure-Property Relationship (QSPR): These models can be applied to predict the ecotoxicological properties of this compound, such as its persistence in soil and water systems. By linking structural descriptors to environmental behavior, QSPR can forecast the compound's impact without extensive experimental testing.
Furthermore, machine learning approaches, such as Multilevel Graph Convolutional Neural Networks (MGCN), are emerging as powerful tools for predicting molecular properties based on quantum interactions, offering a more sophisticated way to analyze and predict the behavior of complex molecules like this compound. arxiv.org
Table 3: Computational Approaches for this compound Research
| Modeling Technique | Application for this compound | Research Objective | Source |
| Molecular Representation (SMILES, InChI) | Provides a standardized digital format of the molecular structure. | To create the initial input for all computational chemistry software and databases. | |
| Molecular Dynamics (MD) Simulations | Simulates the binding of this compound to target enzymes and other biomolecules. | To elucidate the specific molecular interactions and mechanism of action at an atomic level. | nih.gov |
| Structure-Activity Relationship (SAR) | Correlates structural modifications of this compound with changes in biological activity. | To guide the design of novel analogs with improved properties. | |
| Quantitative Structure-Property Relationship (QSPR) | Predicts environmental fate and persistence based on molecular structure. | To assess ecotoxicological risks and environmental impact. |
Methodological and Ethical Considerations in Thioquinox Research
Data Management and Reproducibility in Experimental Design
Data management encompasses the organization, documentation, storage, and preservation of research data, while reproducibility is the ability to achieve the same results when an experiment or analysis is replicated. ox.ac.uknih.gov Effective data management is a foundational element for ensuring the reproducibility of research, a cornerstone of the scientific method. nih.govthe-turing-way.org In the context of thioquinox research, robust data management and a commitment to reproducibility are essential for validating findings and building a reliable body of knowledge.
A comprehensive data management plan is the first step toward reproducible research. nih.gov For this compound studies, this plan should detail every stage of the data lifecycle, from collection to dissemination. This includes establishing clear protocols for recording experimental parameters, such as reaction conditions, instrument settings, and biological assay details. By documenting these elements, researchers facilitate transparency and enable others to replicate, validate, and build upon their work. nih.gov
Reproducibility challenges are prevalent across scientific disciplines, with studies indicating that a significant percentage of researchers have failed to reproduce their own or others' experiments. nih.gov To counter this in this compound research, a focus on the FAIR Guiding Principles—making data Findable, Accessible, Interoperable, and Reusable—is crucial. annakrystalli.me This involves using standardized data and metadata formats, employing clear and accessible language in documentation, and depositing data in reputable repositories. nih.govannakrystalli.me For instance, when reporting on the synthesis of this compound, researchers should provide not just the yield but also detailed characterization data (e.g., NMR, mass spectrometry, and crystallographic data) in an accessible format.
The table below outlines key components of a data management plan tailored for this compound research to enhance reproducibility.
Table 1: Key Components of a Data Management Plan for this compound Research
| Component | Description | Importance for Reproducibility |
|---|---|---|
| Data & Metadata Standards | Use of standardized formats for chemical structures (e.g., InChI, SMILES), experimental protocols, and analytical results. ox.ac.uk | Ensures data can be understood and compared across different studies and platforms. |
| Documentation (README files) | Detailed descriptions of the project, data files, variables, and the processes of data collection and analysis. annakrystalli.me | Provides the necessary context for others to understand and reuse the data correctly. |
| Version Control | Systems like Git to track changes in code, data, and documentation throughout the research lifecycle. annakrystalli.me | Creates a transparent history of the project, allowing for audits and replication of specific analysis versions. |
| Data Storage & Backup | Secure storage solutions with regular backups to prevent data loss. | Protects the integrity and availability of the research data over time. |
| Data Sharing & Archiving | Depositing data in public repositories (e.g., PubChem, ChemRxiv) with clear licensing for reuse. nih.gov | Fosters collaboration, avoids unnecessary duplication of experiments, and allows for new analyses. nih.gov |
By embedding these practices into the experimental design, the this compound research community can enhance the quality, transparency, and long-term value of its collective findings.
Strategies for Identifying Research Gaps in this compound Literature
Identifying and addressing research gaps is fundamental to advancing scientific knowledge, preventing redundancy, and promoting innovation. researchgate.neteditage.com For a compound like this compound, a systematic approach to analyzing existing literature can reveal underexplored areas and unanswered questions, thereby guiding future research efforts. snhu.edu
A systematic review involves a comprehensive and structured approach to gathering, evaluating, and synthesizing all relevant studies on a specific topic. cmu.edurevespcardiol.org When studies are sufficiently similar statistically, a meta-analysis can be performed to combine their results, yielding a more precise estimate of the effect. cmu.edunih.gov
For this compound, a systematic review could map the existing research landscape, covering its synthesis, chemical reactions, and biological activities. By using established frameworks like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses), researchers can systematically identify all published studies, appraise their quality, and summarize their findings. nih.gov This process can highlight areas where evidence is lacking or inconsistent. For example, a systematic review might reveal a wealth of data on this compound's antifungal properties but a scarcity of research on its potential antiviral or antitumor effects, thereby identifying a clear research gap. researchgate.net
Citation network analysis and keyword clustering are bibliometric methods used to visualize the structure and evolution of a research field. plos.orgmdpi.com By analyzing the relationships between publications (who cites whom) and the co-occurrence of keywords, researchers can identify intellectual hubs, emerging trends, and peripheral topics that may represent research gaps. braindigitallearning.orgresearchgate.net
Tools like VOSviewer or Gephi can be employed to create visual maps of this compound literature. mdpi.com A citation network might show dense clusters of research around its use as an agricultural fungicide, while showing sparse connections to studies on its environmental fate or toxicology. Keyword clustering could reveal dominant themes such as "antifungal mechanisms" or "photodegradation" and identify less frequent but potentially important keywords that are not well-connected to the main clusters, signaling an opportunity for new research. This type of analysis provides a data-driven approach to understanding the current state of this compound research and strategically identifying where future contributions can have the most impact. braindigitallearning.org
Patent literature is a rich, often underutilized, source of technical information that can reveal novel applications and synthetic methods not found in academic journals. psu.edumdpi.com Mining patent databases such as USPTO or Espacenet can provide valuable insights into the industrial development and application of this compound, highlighting areas for academic exploration.
This strategy can uncover:
Novel Synthesis Routes: Patents often describe optimized, large-scale synthesis protocols that may be more efficient than those published in academic papers. For example, early patents for this compound detailed continuous-flow reactor systems to improve efficiency.
New Applications: Companies may patent a compound for a specific use that is not widely known. Analyzing these patents can reveal unexplored biological activities or material science applications.
Structural Analogs: Patents filed by pharmaceutical or agrochemical companies often include a wide range of related structures (Markush structures) to protect their intellectual property. Analyzing these analogs can provide ideas for new this compound derivatives with potentially improved properties. psu.edu
The table below provides examples of early patents related to this compound, illustrating the type of information that can be extracted.
Table 2: Examples of Early Patents Related to this compound
| Patent Number | Year | Assignee/Inventor | Key Information |
|---|---|---|---|
| BE 580478 | 1958 | Sasse et al. | Describes methods for large-scale synthesis. |
By systematically mining patent data, researchers can avoid redundant work and identify innovative research directions for this compound's synthesis and application. psu.edu
Citation Network Analysis and Keyword Clustering
Ethical Guidelines in Preclinical In Vitro and In Vivo Studies
All research involving this compound, particularly preclinical studies, must be conducted within a robust ethical framework to ensure the responsible advancement of science. cioms.ch This involves a commitment to scientific validity, the welfare of laboratory animals, and the integrity of the research process.
A primary ethical requirement is that research must have social and scientific value; the potential benefits to health or knowledge must outweigh the risks. cioms.chnih.gov For this compound, this means that studies should be based on a well-grounded hypothesis and designed with methodological rigor to ensure that the results are meaningful and contribute to the scientific domain. nih.gov Poorly designed studies that are unlikely to yield valid results are considered unethical as they waste resources and, in the case of in vivo work, may cause unnecessary animal suffering. nih.gov
When in vivo studies are deemed necessary, the "3Rs" principles—Replacement, Reduction, and Refinement —must be rigorously applied. europa.eu
Replacement: Researchers have an ethical obligation to use non-animal methods whenever possible. For this compound, this could involve using in vitro assays (e.g., cell cultures, enzyme inhibition assays) or in silico computer modeling to screen for toxicity or biological activity before proceeding to animal studies. nih.gov
Reduction: The number of animals used should be minimized to the lowest possible number required to obtain statistically significant and scientifically valid results. nih.gov This requires careful experimental design and statistical planning.
Refinement: Experimental procedures must be optimized to minimize any pain, suffering, or distress to the animals. europa.eu This includes using appropriate anesthesia and analgesia, defining humane endpoints, and ensuring proper housing and husbandry.
Regulatory bodies and guidelines, such as those from the Indian Council of Medical Research (ICMR) and the European Medicines Agency (EMA), provide comprehensive frameworks for the ethical conduct of biomedical research. europa.euncdirindia.org Researchers working with this compound must ensure their protocols are reviewed and approved by an appropriate ethics committee and adhere to all relevant national and international guidelines. cioms.ch This includes transparent reporting, such as following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that publications contain sufficient detail to be critically evaluated. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen sulfide |
Q & A
Basic Research Question
- NMR Spectroscopy : Use , , and 2D techniques (e.g., COSY, HSQC) to confirm structural integrity. Compare chemical shifts with databases like SciFinder .
- HPLC-MS : Employ reverse-phase chromatography (C18 column) with UV/Vis and mass detection for purity assessment. Calibrate using certified reference standards .
- X-ray Crystallography : For novel derivatives, resolve crystal structures to unambiguously confirm stereochemistry .
How should researchers address discrepancies in computational vs. experimental data for this compound’s reactivity?
Advanced Research Question
- Validation Workflow :
- Benchmark Computational Models : Compare DFT (e.g., B3LYP/6-31G*) results with experimental kinetic data (e.g., reaction rates).
- Sensitivity Analysis : Identify parameters (e.g., solvent polarity in simulations) causing mismatches.
- Multi-Method Integration : Combine MD simulations, QSAR, and in-situ FTIR to reconcile theoretical predictions with lab observations .
What strategies optimize this compound’s stability in long-term environmental impact studies?
Advanced Research Question
- Degradation Monitoring : Use LC-MS/MS to track hydrolysis/byproducts under varying pH, UV exposure, and microbial activity.
- Stabilization Techniques : Test antioxidants (e.g., BHT) or encapsulation (e.g., liposomes) to prolong half-life .
- Ecotoxicological Modeling : Apply QSPR models to predict persistence in soil/water systems, validated via microcosm experiments .
How to design a robust structure-activity relationship (SAR) study for this compound analogs?
Basic Research Question
- Scaffold Modification : Systematically alter functional groups (e.g., substituents on the quinoxaline ring) and assess biological activity.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with endpoints (IC50, LD50) .
- Validation Cohort : Include both positive controls (known bioactive analogs) and negative controls (inert derivatives) .
What ethical and methodological standards apply to in vivo studies involving this compound?
Advanced Research Question
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
- Dose-Response Rigor : Use OECD Test No. 423 (acute toxicity) and 453 (chronic exposure) protocols.
- Data Transparency : Publish raw datasets (e.g., survival rates, histopathology) in supplementary materials .
How can researchers leverage existing literature to identify gaps in this compound research?
Basic Research Question
- Systematic Reviews : Use PRISMA frameworks to map published studies, highlighting under-explored areas (e.g., metabolite identification).
- Citation Network Analysis : Tools like VOSviewer can visualize keyword clusters (e.g., "antifungal mechanisms," "photodegradation") to pinpoint emerging trends .
- Patent Mining : Extract synthesis or application claims from databases like USPTO or Espacenet to avoid redundancy .
What advanced techniques validate this compound’s interaction with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified proteins.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine docking models .
How to mitigate batch-to-batch variability in this compound production for pharmacological assays?
Advanced Research Question
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize critical process parameters (CPPs) like reaction time and temperature .
- Analytical Comparability : Use orthogonal methods (e.g., NMR, HPLC, DSC) to profile each batch against a reference standard .
- Stability-Indicating Methods : Develop forced degradation studies to identify impurity thresholds affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
